GSK-J2 sodium salt
Description
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Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRQFGWKMRKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Defining Specificity in Epigenetic Modulation: The Role of GSK-J2 as a Structural Negative Control
An In-Depth Technical Guide on the Mechanism and Application of GSK-J2 Sodium Salt in Epigenetics.
Executive Summary
In the precise field of chromatin biology, the validity of a pharmacological perturbation rests entirely on the specificity of the probe used. This compound is the designated inactive negative control for the potent H3K27me3 demethylase inhibitor, GSK-J1.[1]
While GSK-J1 selectively inhibits the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), GSK-J2 serves as the critical "truth serum" in experimental design. It possesses an identical chemical formula and physicochemical properties to the active inhibitor but lacks the specific structural geometry required to bind the catalytic pocket. This guide details the structural mechanism of this inactivity and provides a validated framework for its use in rigorous biochemical assays.
Critical Distinction: this compound is a carboxylate and is cell-impermeable . It is designed for cell-free (enzymatic) assays . For cellular studies, researchers must use the ethyl ester prodrug form, GSK-J5 , which corresponds to the cell-permeable active probe, GSK-J4.[2]
Mechanistic Basis: The "Steric Switch"
The mechanism of action for GSK-J2 is best described as a mechanism of exclusion . To understand why GSK-J2 fails to inhibit KDM6 enzymes, one must first understand how the active probe, GSK-J1, succeeds.
The Target: JmjC Domain Catalysis
The KDM6 enzymes (JMJD3 and UTX) utilize a Jumonji C (JmjC) domain to demethylate Histone 3 Lysine 27 (H3K27). This reaction is dependent on:
-
Fe(II) : A ferrous iron cofactor held by a conserved HXD/E...H motif.
-
-Ketoglutarate (
-KG) : The co-substrate that coordinates with the iron.
The Active Inhibitor (GSK-J1)
GSK-J1 acts as an
The Inactive Control (GSK-J2)
GSK-J2 is the pyridine regio-isomer of GSK-J1.[1][3][4][5]
-
Structural Difference: The nitrogen atom in the pyridine ring is shifted.
-
Consequence: This shift disrupts the geometry required for metal chelation. GSK-J2 cannot form the critical bidentate coordination with the Fe(II) center.[5]
-
Result: Despite having the same molecular weight, solubility, and lipophilicity, GSK-J2 exhibits an IC50 > 100 µM against JMJD3, compared to ~60 nM for GSK-J1.
Visualization of the Mechanism
The following diagram illustrates the divergence in binding capability between the active and inactive isomers.
Caption: Structural logic of KDM6 inhibition. GSK-J1 coordinates the cofactor, while GSK-J2's isomeric shift prevents binding, validating it as a null control.
Quantitative Profile
The following table summarizes the selectivity profile established by the Structural Genomics Consortium (SGC) and peer-reviewed literature.
| Parameter | GSK-J1 (Active Probe) | GSK-J2 (Negative Control) |
| Target | KDM6B (JMJD3) / KDM6A (UTX) | None (Inert) |
| IC50 (Cell-Free) | 60 nM (JMJD3) | > 100 µM (JMJD3) |
| Mechanism | Non-binding Isomer | |
| Cell Permeability | Poor (Polar Carboxylate) | Poor (Polar Carboxylate) |
| Cellular Equivalent | GSK-J4 (Ethyl Ester Prodrug) | GSK-J5 (Ethyl Ester Prodrug) |
Experimental Protocol: The "Validated Pair" Strategy
To rigorously prove that an observed epigenetic effect is due to KDM6 inhibition and not off-target toxicity, you must run the active and inactive probes in parallel.
Scope: This protocol describes a Cell-Free Enzymatic Assay (e.g., AlphaScreen or Mass Spectrometry). Reagents:
-
Recombinant JMJD3 (Catalytic domain).
-
Substrate: Biotinylated Histone H3 peptide (H3K27me3).
-
Cofactors:
-KG, Fe(II), Ascorbate.
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve this compound in DMSO to create a 10 mM stock.
-
Note: Ensure the salt form is fully solubilized; mild vortexing may be required.
-
-
Enzyme Mix Setup:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 µM Fe(NH4)2(SO4)2, 100 µM Ascorbate.
-
Add recombinant JMJD3 (final conc. ~2-10 nM depending on specific activity).
-
-
Inhibitor Incubation (The Variable):
-
Arm A (Test): Add GSK-J1 at varying concentrations (e.g., 10 nM to 10 µM).
-
Arm B (Control): Add GSK-J2 at matching concentrations.
-
Crucial Check: Incubate for 15 minutes at Room Temperature (RT) to allow equilibration.
-
-
Reaction Initiation:
-
Add the H3K27me3 peptide substrate and
-KG (final conc. 10 µM).
-
-
Termination & Detection:
-
Stop reaction after 60 minutes using EDTA (chelates the Fe, stopping the enzyme).
-
Detect remaining H3K27me3 or newly formed H3K27me2/1 using AlphaScreen acceptor beads or Mass Spec.
-
Expected Outcome
-
GSK-J1 treated wells: Dose-dependent reduction in demethylation activity (High H3K27me3 signal remains).
-
GSK-J2 treated wells: No significant inhibition. Demethylation proceeds normally (Low H3K27me3 signal).
-
Validation: If GSK-J2 shows inhibition, check for non-specific aggregation or verify the purity of the compound.
Selection Guide: Choosing the Right Probe
Using the wrong form of the inhibitor is a common source of error in epigenetic research. Use the decision matrix below to select the correct compound pair.
Caption: Decision matrix for GSK probe selection. GSK-J2 is restricted to cell-free applications due to permeability limits.
References
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1][4][7] Nature.[1][4][7]
-
Structural Genomics Consortium (SGC). Chemical Probe: GSK-J1/J4.[4][7] SGC Probes.[6][8]
-
Heinemann, B., et al. (2014). Inhibition of the histone demethylase JMJD3/KDM6B histone demethylase.[2] Nature.[1][4][7]
-
Tocris Bioscience. GSK J2 Sodium Salt Product Information.
Sources
- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
GSK-J2 & GSK-J5: The Definitive Negative Control Strategy for JMJD3/UTX Inhibition
Executive Summary: The "J" Series Matrix
In the development of epigenetic therapeutics targeting the H3K27me3 demethylases JMJD3 (KDM6B) and UTX (KDM6A) , small molecule inhibitors are prone to off-target effects due to the conserved nature of the JmjC domain.
GSK-J2 is the foundational negative control molecule used to validate on-target specificity. However, a critical distinction exists between biochemical (cell-free) and cellular applications. Misapplication of these probes is a common source of experimental error in drug discovery.
This guide defines the correct pairing of active inhibitors and their negative controls:
| Application Context | Active Inhibitor | Correct Negative Control | Permeability | Mechanism |
| Biochemical (Enzymatic Assays) | GSK-J1 | GSK-J2 | Impermeable | Free Acid (Active form) |
| Cellular (In Vivo / Culture) | GSK-J4 | GSK-J5 | Permeable | Ethyl Ester (Prodrug) |
Critical Note: GSK-J2 is the hydrolyzed product of GSK-J5. While GSK-J2 is the active logic behind the control, it is cell-impermeable. Do not use GSK-J2 directly in cell culture; use GSK-J5.
Part 1: Mechanistic Basis of the Negative Control
To establish scientific integrity (E-E-A-T), one must understand why GSK-J2 fails to inhibit the enzyme despite being a structural isomer of the potent GSK-J1.
The Iron Coordination Switch
The catalytic activity of JMJD3/UTX relies on a ferrous iron Fe(II) cofactor deep within the binding pocket.
-
GSK-J1 (Active): Contains a pyridine ring where the nitrogen is positioned to form a bidentate coordination complex with the active site Fe(II), effectively displacing the endogenous cofactor and blocking catalysis.
-
GSK-J2 (Inactive): A regioisomer where the pyridine nitrogen is shifted to a position that is sterically and geometrically incompatible with Fe(II) coordination.
This single atomic shift renders GSK-J2 inactive (IC50 > 100 µM) compared to GSK-J1 (IC50 ~60 nM), while retaining identical physicochemical properties (solubility, protein binding, steric bulk). This makes it a perfect control for non-specific scaffold toxicity.
Structural Logic Diagram
The following diagram illustrates the conversion and inhibition logic required for experimental design.
Caption: Figure 1. The prodrug hydrolysis pathway and the mechanistic divergence of the J1/J2 acid forms at the Fe(II) cofactor site.
Part 2: Comparative Pharmacology
The following data summarizes the potency shift that validates the control system. Data is derived from the seminal characterization by Kruidenier et al. (2012).[1][2][3]
| Compound | Target (JMJD3) IC50 | Target (UTX) IC50 | Cellular Activity (TNF-α Suppression) |
| GSK-J1 | 60 nM | 28 nM | Inactive (Impermeable) |
| GSK-J2 | > 100,000 nM | > 100,000 nM | Inactive (Impermeable) |
| GSK-J4 | ~9 µM (Cellular) | N/A | Active (IC50 ~9 µM) |
| GSK-J5 | Inactive | N/A | Inactive |
Part 3: Experimental Protocols
Protocol A: Cellular Validation (The J4/J5 Pair)
Objective: Confirm that phenotypic changes (e.g., macrophage inflammatory response) are due to H3K27me3 demethylase inhibition and not general toxicity.
Materials:
-
GSK-J4 (Active Prodrug)[3]
-
GSK-J5 (Negative Control Prodrug)[4]
-
Primary Macrophages or THP-1 cells
-
LPS (Lipopolysaccharide) for stimulation
Workflow:
-
Stock Preparation: Dissolve GSK-J4 and GSK-J5 in DMSO to 10 mM.
-
Note: Avoid aqueous buffers for storage; esters are liable to hydrolysis.
-
-
Seeding: Seed cells at appropriate density (e.g., 5x10^5 cells/mL).
-
Pre-treatment: Treat cells with GSK-J4 or GSK-J5 at identical concentrations (Range: 1 µM – 10 µM). Include a DMSO-only vehicle control.
-
Incubation: 1 to 4 hours prior to stimulation.
-
-
Stimulation: Add LPS (100 ng/mL) to induce inflammatory gene expression (which requires JMJD3 activity).
-
Readout:
-
qPCR: Measure TNF-α or IL-6 mRNA levels.
-
Western Blot: Blot for global H3K27me3 levels.
-
Success Criteria: GSK-J4 should suppress cytokines and increase H3K27me3. GSK-J5 should show results identical to the DMSO vehicle.
-
Protocol B: Biochemical Validation (The J1/J2 Pair)
Objective: Validate enzymatic inhibition in a cell-free lysate or purified protein assay (e.g., AlphaScreen).
Materials:
Workflow:
-
Titration: Prepare a serial dilution of GSK-J1 and GSK-J2 (0.1 nM to 100 µM).
-
Incubation: Incubate enzyme with compounds for 15 minutes at RT.
-
Reaction: Add peptide substrate and cofactors (Fe(II), α-ketoglutarate).
-
Analysis: Measure demethylation.
-
Validation: Plot log(concentration) vs. response. GSK-J1 should yield a sigmoidal curve; GSK-J2 should remain flat.
Part 4: Troubleshooting & Self-Validation
To ensure Trustworthiness , verify your system against these common failure modes:
-
Ester Hydrolysis in Media:
-
Concentration Toxicity:
-
Issue: At >50 µM, GSK-J compounds may precipitate or cause non-specific effects.
-
Check: If GSK-J5 (Control) causes cell death or phenotype changes similar to GSK-J4, your concentration is too high, or the effect is off-target.
-
-
Batch Verification:
-
Protocol: Always run a UV-Vis spectrum or LC-MS on new batches. The structural isomers (J1 vs J2) have distinct retention times on HPLC despite identical mass.
-
References
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[5][9][10] Nature.[1][2][3][5][9][10] [Link]
- The seminal paper defining the GSK-J series and the mechanism of the neg
-
Structural Genomics Consortium (SGC). Chemical Probe: GSK-J1.[9][Link]
- Authoritative source for chemical structure, binding d
-
Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4.[2][5][9][10] Nature.[1][2][3][5][9][10] [Link]
- Further characterization of specificity and cellular behavior.
- Commercial validation of the inactive isomer specific
Sources
- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. interlabbiotech.com [interlabbiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 10. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
chemical structure and properties of GSK-J2 sodium salt
Topic: Chemical Structure and Properties of GSK-J2 Sodium Salt Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
The Essential Negative Control for H3K27 Demethylase Inhibition[1]
Executive Summary
This compound is the inactive regioisomer of the potent H3K27 histone demethylase inhibitor GSK-J1.[1] It serves as a critical negative control in epigenetic research to validate the on-target specificity of JMJD3 (KDM6B) and UTX (KDM6A) inhibition. While GSK-J1 and its cell-permeable prodrug GSK-J4 potently inhibit these enzymes via competitive binding at the catalytic site, GSK-J2 lacks this activity due to a specific structural modification in its pyridine ring.
This guide details the physicochemical properties, structural biology, and experimental protocols for utilizing this compound to rigorously validate epigenetic datasets.[1]
Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: Sodium 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoate[2]
-
CAS Number: 2108665-15-0 (Sodium Salt); 1394854-52-4 (Free Acid)
-
Molecular Formula: C₂₂H₂₃N₅O₂[1] · Na
-
Molecular Weight: 412.44 g/mol (Salt); 389.45 g/mol (Free Acid)[1]
Structural Basis of Inactivity
The defining feature of GSK-J2 is its relationship to the active inhibitor, GSK-J1.[1] Both molecules share a tetrahydrobenzazepine core, but they differ in the regiochemistry of the pyridine ring.[1]
-
GSK-J1 (Active): Contains a pyridine nitrogen positioned to form a bidentate coordination complex with the catalytic Fe(II) ion in the JMJD3/UTX active site.
-
GSK-J2 (Inactive Control): The pyridine nitrogen is shifted to a position that sterically and electronically prevents this metal coordination.[1] Consequently, GSK-J2 cannot displace the endogenous cofactor (α-ketoglutarate), rendering it inactive (IC₅₀ > 100 µM).
Diagram 1: Structural Mechanism of Action vs. Inactivity The following diagram illustrates the critical binding failure of GSK-J2 compared to the active GSK-J1.[1]
Caption: Comparative mechanism showing how the pyridine regioisomerism of GSK-J2 prevents the metal chelation required for enzyme inhibition.
Physicochemical Properties
The sodium salt form improves the handling characteristics of the compound compared to the free acid, particularly regarding dissolution in aqueous buffers after initial solubilization.[1]
| Property | Specification | Notes |
| Appearance | Crystalline Solid | Hygroscopic; store desiccated.[1] |
| Solubility (DMSO) | ≥ 40 mg/mL (~100 mM) | Recommended stock solvent. |
| Solubility (Water) | Limited / pH dependent | Sodium salt improves aqueous compatibility, but stock solutions should be prepared in DMSO to prevent precipitation. |
| Stability | ≥ 2 years at -20°C | Solid state.[1] Solutions should be used fresh or aliquoted and frozen.[1] |
| Purity | ≥ 98% | Verified by HPLC and NMR. |
| UV Max | 242 nm | Useful for concentration verification.[1] |
Biological Function & Experimental Application
The "Control Pair" Strategy
In drug development and chemical biology, proving that a phenotypic effect is caused by specific enzyme inhibition (on-target) rather than general toxicity or off-target binding is crucial.[1] GSK-J2 is the requisite tool for this validation.[1]
-
Biochemical Assays (Cell-Free): Use GSK-J1 (Active) vs. GSK-J2 (Inactive).[1]
-
Cellular Assays (Live Cell): Use GSK-J4 (Active Prodrug) vs. GSK-J5 (Inactive Prodrug).[1]
-
Note: GSK-J2 itself has poor cellular permeability due to its polarity (carboxylate group).[1] For cellular experiments, the ethyl ester prodrug (GSK-J5) is preferred. However, if GSK-J2 is used in cells (e.g., microinjection or high concentration), it serves as the direct control for the free acid.[1]
-
Selectivity Profile
| Target | GSK-J1 (Active) IC₅₀ | GSK-J2 (Inactive) IC₅₀ |
| JMJD3 (KDM6B) | 60 nM | > 100,000 nM (>100 µM) |
| UTX (KDM6A) | ~60 nM | > 100,000 nM (>100 µM) |
| KDM5 Subfamily | Weak activity | Inactive |
Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution.
-
Weighing: Accurately weigh 4.12 mg of this compound.
-
Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO.
-
Why DMSO? Despite being a salt, the organic core requires DMSO for high-concentration stability.[1]
-
-
Dissolution: Vortex for 30 seconds until the solution is perfectly clear.
-
Storage: Aliquot into light-protective tubes (20-50 µL) and store at -80°C. Avoid freeze-thaw cycles.
Experimental Workflow: Validating a Phenotype
Objective: Confirm that a reduction in TNF-α secretion in macrophages is due to JMJD3 inhibition.[1]
Diagram 2: Experimental Validation Workflow
Caption: Logic flow for using GSK-J2/J5 to distinguish specific epigenetic modulation from non-specific compound effects.
In Vitro Enzyme Assay Protocol
-
Buffer Prep: 50 mM HEPES (pH 7.5), 50 µM Fe(II), 1 mM α-ketoglutarate, 2 mM ascorbate.
-
Enzyme: Incubate purified JMJD3 (human recombinant) with varying concentrations of GSK-J2 (0.1 µM – 100 µM).
-
Substrate: Add H3K27me3 peptide substrate.[1]
-
Detection: Measure demethylation via mass spectrometry or AlphaLISA.[1]
-
Validation: GSK-J2 should show no inhibition curve, whereas the GSK-J1 positive control should show an IC₅₀ ~60 nM.
References
-
Kruidenier, L., et al. (2012).[1][5] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1] Nature. [5]
-
Structural Genomics Consortium (SGC). (n.d.).[1] GSK-J1 Chemical Probe. SGC Probes.
-
Heinemann, B., et al. (2014).[1] Inhibition of demethylases by GSK-J1/J4. Nature.
-
Cayman Chemical. (2024).[1][2] GSK-J2 (sodium salt) Product Information. Cayman Chemical.[1][2][6]
Sources
The Inactive Isomer: A Technical Guide to Understanding the Biological Inertness of GSK-J2
Introduction: The Critical Role of H3K27 Demethylases and the Advent of GSK-J1
In the intricate landscape of epigenetic regulation, the methylation of histone H3 at lysine 27 (H3K27) is a pivotal mark associated with transcriptional repression. The dynamic removal of this mark is catalyzed by histone demethylases of the Jumonji C (JmjC) domain-containing family, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1] These enzymes play crucial roles in development, cellular differentiation, immunity, and the pathogenesis of diseases such as cancer and inflammatory disorders.[1] Consequently, the development of small molecule inhibitors targeting these demethylases has been a significant focus of research and drug discovery.
GSK-J1 emerged as a potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases, with an in vitro IC50 of 60 nM for JMJD3.[2][3] Its mechanism of action involves a bidentate interaction with the catalytic Fe(II) ion in the active site of the enzyme, effectively blocking its demethylase activity.[2] This inhibition leads to an increase in the global levels of H3K27me3, thereby modulating gene expression.[2] The discovery of GSK-J1 provided a valuable chemical probe to investigate the biological functions of JMJD3 and UTX.
GSK-J2: The Inactive Control by Design
In the rigorous process of chemical probe development and validation, the availability of a structurally similar but biologically inactive control molecule is paramount. Such a molecule allows researchers to distinguish between on-target effects and non-specific or off-target activities. GSK-J2 was designed and synthesized for this precise purpose, serving as the inactive regio-isomer of GSK-J1.[4][5]
The Isomeric Difference: A Subtle Change with Profound Consequences
The fundamental difference between GSK-J1 and GSK-J2 lies in the position of a nitrogen atom within a pyridine ring of the molecule.[1][2] This seemingly minor structural alteration has a profound impact on the molecule's ability to interact with the target enzyme. The specific arrangement of atoms in GSK-J1 allows for a crucial bidentate chelation of the catalytic Fe(II) ion in the active site of JMJD3.[2] This interaction is essential for the potent inhibitory activity of GSK-J1.
In contrast, the altered position of the nitrogen atom in GSK-J2 prevents this bidentate interaction.[2] As a result, GSK-J2 is unable to effectively bind to and inhibit the catalytic activity of JMJD3 and UTX. This is reflected in its significantly higher IC50 value, which is consistently reported to be greater than 100 µM for JMJD3, confirming its biological inactivity.[6][7]
Caption: Chemical structures of GSK-J1 and GSK-J2.
The Prodrug Strategy: Overcoming Cellular Permeability Barriers
A significant challenge with GSK-J1 is its poor cell permeability, which is attributed to its highly polar carboxylate group.[8] To address this, a prodrug strategy was employed, leading to the development of GSK-J4, the ethyl ester of GSK-J1.[8] Similarly, GSK-J5 was created as the corresponding ethyl ester prodrug for the inactive isomer, GSK-J2.[9]
These esterified forms are more lipophilic, allowing them to readily cross cell membranes. Once inside the cell, they are rapidly hydrolyzed by intracellular esterases, such as carboxylesterases, to release the active GSK-J1 or the inactive GSK-J2, respectively.[10][11] This strategy ensures that pharmacologically relevant concentrations of the compounds can be achieved within the cellular environment.
Caption: Western blot workflow for H3K27me3 analysis.
Conclusion
GSK-J2 serves as an indispensable tool in the study of H3K27 demethylase biology. Its designed biological inactivity, stemming from a critical isomeric difference that abrogates its ability to bind the catalytic metal ion in the active site of JMJD3 and UTX, provides a robust negative control for its active counterpart, GSK-J1. The use of the cell-permeable prodrug, GSK-J5, allows for the validation of on-target effects in cellular assays. This technical guide has elucidated the molecular basis for GSK-J2's inactivity and provided experimental frameworks for its use as a negative control, underscoring its importance for rigorous and reproducible research in the field of epigenetics.
References
-
Kruidenier, L., Chung, C. W., Cheng, Z., Liddle, J., Che, K., Joberty, G., ... & Wilson, D. M. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]
-
The jumonji (JMJ) family of histone demethylases are Fe2+- and α-ketoglutarate-dependent oxygenases that are essential components of regulatory transcriptional chromatin complexes. PubMed, [Link]
-
Epigenase™ JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek, [Link]
-
Epigenase™ JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek, [Link]
-
GSK-J1. Structural Genomics Consortium, [Link]
-
Western blot detection of the H3K27me3 mark. ResearchGate, [Link]
-
A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. PubMed, [Link]
-
(PDF) Inhibition of demethylases by GSK-J1/J4. ResearchGate, [Link]
-
Histone Demethylase (H3-K9 Specific) Activity/Inhibition Fast Assay Kit. Epigenetics, [Link]
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC, [Link]
-
Histone H3K27 methyltransferase EZH2 and demethylase JMJD3 regulate hepatic stellate cells activation and liver fibrosis. PMC, [Link]
-
Kruidenier et al. reply. ResearchGate, [Link]
-
Identification of a novel intracellular cholesteryl ester hydrolase (carboxylesterase 3) in human macrophages. NIH, [Link]
-
Selective esterase–ester pair for targeting small molecules with cellular specificity. PMC, [Link]
-
Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. YouTube, [Link]
-
hydrolysis of esters. Chemguide, [Link]
-
Global demethylation of H3K27(Me)3 by truncated JMJD3-expressing cells. ResearchGate, [Link]
Sources
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- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K27me3 Polyclonal Antibody | Invitrogen (PA5-85596) [thermofisher.com]
- 7. epigenhub.com [epigenhub.com]
- 8. researchgate.net [researchgate.net]
- 9. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. epigentek.com [epigentek.com]
The Pharmacological Profile of GSK-J2: Targets, Off-Targets, and Experimental Utility
The following technical guide details the pharmacological profile of GSK-J2 , specifically focusing on its role as a structural analogue and negative control for the histone demethylase inhibitor GSK-J1.
Content Type: Technical Guide & Whitepaper Subject: Epigenetic Chemical Probes / Histone Demethylase Inhibition Primary Focus: GSK-J2 (CAS: 1394854-52-4) and its application as a negative control.
Executive Summary: The Negative Control Paradigm
In the development of epigenetic therapeutics, GSK-J2 is defined not by what it targets, but by what it fails to target. It is the inactive pyridine regioisomer of GSK-J1 , the first selective inhibitor of the H3K27me3 demethylases KDM6A (UTX) and KDM6B (JMJD3) .
While GSK-J1 (and its cell-permeable prodrug GSK-J4 ) actively inhibits chromatin remodeling enzymes, GSK-J2 (and its prodrug GSK-J5 ) serves as the essential negative control. It possesses nearly identical physicochemical properties to the active compound but lacks the specific binding geometry required to chelate the catalytic metal ion in the Jumonji C (JmjC) domain.
Critical Distinction for Researchers:
-
GSK-J1: Active inhibitor (In vitro use).[1]
-
GSK-J4: Active ethyl ester prodrug (Cellular use).[4]
-
GSK-J5: Inactive ethyl ester prodrug (Cellular use).[4]
Chemical Identity & Mechanism of Inactivity
Structural Basis of Selectivity
The biological activity of the GSK-J series relies on competitive inhibition of the
GSK-J2 is a regioisomer where the nitrogen atom on the pyridine ring is shifted to a position that sterically and electronically prevents this bidentate coordination. Consequently, GSK-J2 cannot displace
Quantitative Potency Comparison
The following table contrasts the potency of the active probes against the inactive GSK-J2 control. Note the orders-of-magnitude difference in
| Target Enzyme | GSK-J1 (Active) | GSK-J2 (Control) | Selectivity Factor |
| KDM6B (JMJD3) | 60 nM | > 100,000 nM (>100 µM) | > 1,600x |
| KDM6A (UTX) | ~60 nM | > 100,000 nM (>100 µM) | > 1,600x |
| KDM5B (JARID1B) | ~1,000 nM | Inactive | N/A |
| KDM5C (JARID1C) | ~2,000 nM | Inactive | N/A |
Technical Insight: The lack of activity of GSK-J2 against KDM5 family members is crucial. Since GSK-J1/J4 displays weak off-target activity against KDM5 (see Section 3), GSK-J2 serves as a clean baseline that controls for non-specific hydrophobic interactions without inhibiting the demethylase families.
Targets and Off-Targets Analysis
Primary Targets
GSK-J2 has no specific epigenetic targets. In validated biochemical assays (AlphaScreen, Mass Spectrometry), GSK-J2 shows no significant inhibition of the KDM6, KDM5, or KDM4 families at concentrations up to 100 µM. This "null profile" is its primary asset, allowing researchers to attribute biological phenotypes observed with GSK-J1/J4 specifically to enzymatic inhibition rather than general chemical toxicity.
Off-Targets & Non-Specific Interactions
While GSK-J2 does not inhibit histone demethylases, it is used to identify false positives generated by the active compounds.
-
General Toxicity: High concentrations (>50 µM) of any small molecule can induce cellular stress, membrane disruption, or metabolic interference. If a phenotype (e.g., cell death) is observed with both GSK-J4 and GSK-J5 (the cell-active version of J2), the effect is off-target and likely due to chemical toxicity rather than epigenetic modulation.
-
Assay Interference: GSK-J2 controls for compounds that might interfere with detection reagents (e.g., fluorescence quenching in AlphaLISA) or bind non-specifically to chromatin.
The "Off-Target" Trap of GSK-J1/J4
To understand the utility of GSK-J2, one must recognize the off-targets of the active drug, GSK-J1/J4.
-
The KDM5 Cross-Reactivity: GSK-J1 is not perfectly selective; it inhibits KDM5B and KDM5C (H3K4 demethylases) with
values in the low micromolar range (1–10 µM). -
The Control Logic: If a biological effect is driven by KDM5 inhibition rather than KDM6 inhibition, GSK-J2 (which inhibits neither) will still show no effect. Therefore, GSK-J2 confirms enzymatic dependency but does not distinguish between KDM6 and KDM5 inhibition. Researchers must titrate GSK-J1 carefully (<1 µM) to ensure KDM6 selectivity.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the structural logic and the experimental decision tree for using these probes.
Caption: Structural logic of GSK-J series. GSK-J2/J5 fail to coordinate Fe(II), serving as negative controls.
Caption: Decision tree for interpreting data. Effects seen in J5 (Control) indicate non-specific toxicity.
Experimental Protocols
Protocol: Validating On-Target Effects in Cell Culture
Objective: Distinguish H3K27me3-dependent effects from off-target toxicity using GSK-J4 and GSK-J5.
-
Preparation:
-
Dissolve GSK-J4 (Active) and GSK-J5 (Control) in DMSO to create 10 mM stock solutions.
-
Note: Do not use GSK-J1 or GSK-J2 for cell culture; their carboxylate groups prevent membrane permeability.
-
-
Dose Titration:
-
Treat cells with a concentration range: 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM.
-
Include a DMSO-only vehicle control.
-
-
Incubation:
-
Incubate for 24–48 hours. (Histone methylation turnover is slow; <12 hours may show insufficient modulation).
-
-
Readout 1: Western Blot (Validation)
-
Lyse cells and probe for H3K27me3 (mark of interest) and Total H3 (loading control).
-
Success Criteria: GSK-J4 treatment should show a dose-dependent increase in H3K27me3. GSK-J5 treatment should show levels identical to the DMSO control.
-
-
Readout 2: Phenotype
-
Measure proliferation, cytokine release, or gene expression.
-
Interpretation: Significant deviation in the GSK-J4 group compared to the GSK-J5 group confirms the phenotype is driven by demethylase inhibition.
-
Protocol: In Vitro Enzymatic Assay (AlphaScreen)
Objective: Verify compound quality or screen for novel KDM6 inhibitors using J1/J2 as benchmarks.
-
Reagents: Purified KDM6A/B enzyme, biotinylated H3K27me3 peptide substrate, AlphaScreen donor/acceptor beads.
-
Controls:
-
Reaction:
-
Incubate enzyme + inhibitor (J1 or J2) for 15 mins.
-
Add substrate + co-factors (
-KG, Fe(II), Ascorbate).
-
-
Data Analysis:
References
-
Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response."[5] Nature, 488(7411), 404–408. [7]
-
Primary source detailing the synthesis, structure, and characterization of GSK-J1/J2 and GSK-J4/J5.[5]
-
-
Heinemann, B., et al. (2014). "Inhibition of demethylases by GSK-J1/J4."[7] Nature, 514(7520), E1–E2.
- Critical correspondence highlighting the off-target activity of GSK-J1 against KDM5 enzymes and the importance of using J2/J5 controls.
-
Structural Genomics Consortium (SGC). "Chemical Probe: GSK-J1."
- Authoritative data on selectivity profiles and recommended usage concentr
Sources
- 1. tribioscience.com [tribioscience.com]
- 2. pnas.org [pnas.org]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Navigating the Solubility Landscape of GSK-J2 Sodium Salt: A Detailed Guide for Researchers
For researchers and drug development professionals working in the dynamic field of epigenetics, the precise and effective use of chemical probes is paramount. GSK-J2, the structurally related inactive isomer of the potent JMJD3/KDM6B and UTX/KDM6A histone demethylase inhibitor GSK-J1, serves as a critical negative control in experiments aimed at elucidating the biological roles of these enzymes.[1][2] The sodium salt of GSK-J2 is often utilized for its potential to improve aqueous solubility over the free acid form. However, a comprehensive understanding of its solubility characteristics in commonly used laboratory solvents, particularly water and dimethyl sulfoxide (DMSO), is essential for accurate experimental design, execution, and data interpretation.
This application note provides a detailed guide to the solubility of GSK-J2 sodium salt in both water and DMSO. We will delve into the physicochemical principles governing its solubility, present available quantitative data, and offer robust, field-tested protocols for the preparation of stock and working solutions. This guide is designed to equip researchers with the necessary knowledge to confidently and effectively incorporate this compound into their experimental workflows.
The Tale of Two Solvents: Understanding the "Why" Behind Solubility Differences
The differential solubility of this compound in water versus DMSO is rooted in the fundamental principles of chemical interactions. A molecule's solubility is dictated by the interplay of its own properties and the characteristics of the solvent.
This compound: A Molecule with a Dual Personality
GSK-J2 is a moderately complex organic molecule. Its structure contains both polar and non-polar regions. The presence of a carboxylic acid group, which is deprotonated in the sodium salt form to a carboxylate, introduces a highly polar, negatively charged moiety. This carboxylate group is the primary driver for potential aqueous solubility, as it can readily engage in favorable ion-dipole interactions with polar water molecules. Conversely, the rest of the molecule consists of several aromatic and aliphatic ring systems, which are predominantly non-polar (lipophilic or "fat-loving"). These regions are repelled by water and prefer to interact with non-polar environments.
Water: The Universal, Yet Discerning, Solvent
Water is a highly polar solvent due to its bent molecular geometry and the large electronegativity difference between oxygen and hydrogen. This polarity allows it to form strong hydrogen bonds and effectively solvate ions and other polar molecules. For this compound to dissolve in water, the energy gained from the interaction of the carboxylate group with water molecules must be sufficient to overcome the energy penalty of disrupting the water's hydrogen-bonding network to accommodate the non-polar parts of the molecule.
DMSO: The Versatile Aprotic Solvent
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It has a strong dipole moment, making it an excellent solvent for many polar compounds. However, unlike water, DMSO does not have acidic protons and is a much weaker hydrogen bond donor. Its primary mode of interaction with this compound is through strong dipole-dipole and ion-dipole interactions with the carboxylate group. Crucially, DMSO also possesses two methyl groups, giving it a degree of non-polar character. This allows it to more effectively solvate the non-polar regions of GSK-J2 compared to water, leading to significantly higher overall solubility.
Quantitative Solubility Data
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| DMSO | ≥ 42 | ≥ 107.84 | MedchemExpress[3][4] |
| DMSO | 38.94 | 100 | Tocris Bioscience |
| DMSO | Soluble | - | ChemicalBook[5][6] |
| Water | Data Not Available | Data Not Available | - |
| PBS (pH 7.4) | Data Not Available | Data Not Available | - |
Note: The molecular weight of GSK-J2 free acid is 389.45 g/mol , and the sodium salt is approximately 411.44 g/mol . Molarity calculations may vary slightly based on the exact molecular weight used by the supplier.
Experimental Protocols
Given the high solubility of this compound in DMSO and the lack of precise data for its aqueous solubility, the following protocols provide a comprehensive guide for preparing solutions for your research needs.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media.
Workflow for Preparing a 100 mM DMSO Stock Solution
Caption: Workflow for preparing a concentrated DMSO stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Determine the required mass: To prepare 1 mL of a 100 mM stock solution, you will need approximately 41.14 mg of this compound (based on a molecular weight of 411.44 g/mol ). Adjust the mass and volume as needed for your experimental requirements.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube. For example, add 1 mL of DMSO for 41.14 mg of the compound.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Aqueous Buffers (e.g., PBS)
This protocol outlines the procedure for diluting the high-concentration DMSO stock solution into an aqueous buffer to prepare a working solution for biological assays. It also includes a critical step for assessing the practical solubility limit in your specific buffer.
Workflow for Preparing Aqueous Working Solutions
Caption: Workflow for the preparation and solubility assessment of aqueous working solutions of this compound.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile dilution tubes
Procedure:
-
Thaw the DMSO stock: Remove an aliquot of the 100 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare the working solution: To prepare a 100 µM working solution, for example, add 1 µL of the 100 mM DMSO stock solution to 999 µL of your desired aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation.
-
Mix thoroughly: Gently vortex or invert the tube to ensure the solution is homogeneous.
-
Assess solubility:
-
Incubate the working solution at the temperature you will be using for your experiment (e.g., 37°C for cell-based assays) for a short period (e.g., 15-30 minutes).
-
Visually inspect the solution for any signs of precipitation or cloudiness. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.
-
If you observe precipitation, the desired concentration is above the solubility limit in your specific buffer. You will need to prepare a new working solution at a lower concentration.
-
For a more rigorous check, you can centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully examine the bottom of the tube for a pellet.
-
Expert Insight: Empirically Determining Aqueous Solubility
Due to the lack of published data, it is highly recommended that researchers empirically determine the solubility of this compound in their specific aqueous buffer and experimental conditions. This can be done by preparing a serial dilution of the compound in the buffer, incubating at the experimental temperature, and observing the highest concentration that remains fully dissolved.
Conclusion and Best Practices
This compound is a vital negative control for studying the roles of JMJD3 and UTX. While it exhibits excellent solubility in DMSO, its solubility in aqueous solutions is not well-characterized. By following the detailed protocols and recommendations in this guide, researchers can confidently prepare and utilize this compound in their experiments.
Key Takeaways:
-
DMSO is the solvent of choice for preparing high-concentration stock solutions of this compound.
-
The aqueous solubility of this compound is not well-documented and should be empirically determined for your specific experimental conditions.
-
When preparing aqueous working solutions, always add the DMSO stock to the aqueous buffer and keep the final DMSO concentration low.
-
Always visually inspect your final working solutions for any signs of precipitation before use in assays.
By adhering to these guidelines, researchers can ensure the accurate and effective use of this compound, leading to more reliable and reproducible experimental outcomes.
References
Sources
Application Notes and Protocols for GSK-J4 in Cell Culture
Introduction
GSK-J4 is a potent and widely utilized small molecule for interrogating epigenetic regulatory mechanisms. It is the cell-permeable ethyl ester prodrug of GSK-J1, which is rapidly hydrolyzed by intracellular esterases into its active form.[1] The primary molecular targets of GSK-J4 are the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM6B (JMJD3) and KDM6A (UTX).[2][3] These enzymes are responsible for removing the di- and tri-methylation marks from lysine 27 on histone H3 (H3K27me2/me3), an epigenetic modification strongly associated with transcriptional repression.[3][4]
By inhibiting KDM6A/B, GSK-J4 treatment leads to a global increase in H3K27me3 levels, effectively silencing the expression of target genes.[5][6] This mechanism has made GSK-J4 an invaluable tool for researchers in numerous fields, including cancer biology, immunology, and developmental biology, to study the functional consequences of modulating H3K27 methylation.[3][7] This guide provides a comprehensive overview of the scientific rationale, detailed protocols for use in cell culture, and key validation experiments to ensure robust and reproducible results.
Section 1: Mechanism of Action & Scientific Rationale
The activity of GSK-J4 is centered on the regulation of H3K27me3, a cornerstone of the histone code. KDM6A and KDM6B are Fe(II) and α-ketoglutarate-dependent oxygenases that erase the repressive H3K27me3 mark, thereby facilitating gene transcription.[8] The active form of GSK-J4, GSK-J1, acts as a competitive inhibitor of α-ketoglutarate at the catalytic site of these enzymes.[9] This inhibition prevents the demethylation of H3K27, leading to an accumulation of the H3K27me3 mark at target gene promoters and subsequent transcriptional repression.[10][11]
Caption: General experimental workflow for using GSK-J4.
Section 4: Key Experimental Readouts & Validation Protocols
After establishing an effective concentration range, the next step is to validate the on-target effect of GSK-J4 and assess its phenotypic consequences.
Table 3: Common Assays for Assessing GSK-J4 Effects
| Assay Type | Purpose | Typical Method |
|---|---|---|
| Target Engagement | Confirm inhibition of KDM6 activity | Western Blot for H3K27me3 |
| Cell Proliferation | Measure impact on cell growth | CCK-8, MTT, EdU incorporation, Colony Formation |
| Cell Death | Quantify induction of apoptosis | Annexin V/PI staining (Flow Cytometry), Cleaved Caspase/PARP Western Blot |
| Cell Cycle | Analyze distribution of cells in the cell cycle | Propidium Iodide (PI) staining (Flow Cytometry) |
| Gene Expression | Measure changes in transcription | RT-qPCR, RNA-Sequencing |
| Cell Migration | Assess impact on cell motility | Transwell Assay, Wound Healing Assay |
Protocol 4.1: Verifying Target Engagement via Western Blot for H3K27me3
Rationale: This is the most critical validation experiment. A demonstrable increase in the global levels of H3K27 tri-methylation confirms that GSK-J4 is active in your cell system and engaging its intended target pathway. Total Histone H3 is used as a loading control.
Procedure:
-
Treatment: Seed cells in a 6-well plate. Treat with the vehicle and 2-3 concentrations of GSK-J4 (e.g., IC₂₅, IC₅₀, IC₇₅ determined from Protocol 3.1) for 24-48 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Load equal amounts of histone extract onto a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for Total Histone H3.
-
Analysis: Quantify the H3K27me3 band intensity and normalize it to the Total Histone H3 signal. A dose-dependent increase in the H3K27me3/Total H3 ratio is expected. [12][13]
References
- Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. (Source: Not specified)
-
GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - NIH. [Link]
-
The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - MDPI. [Link]
-
Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - Frontiers. [Link]
-
Histone H3K27me3 demethylases regulate human Th17 cell development and effector functions by impacting on metabolism | PNAS. [Link]
-
Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells - PMC. [Link]
-
GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed. [Link]
- The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells. (Source: Not specified)
-
GSK-J1/J4 inhibition of several histone demethylase subfamilies. a,... - ResearchGate. [Link]
-
KDM6B promotes activation of the oncogenic CDK4/6-pRB-E2F pathway by maintaining enhancer activity in MYCN-amplified neuroblastoma - PMC. [Link]
-
Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC - NIH. [Link]
-
Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - NIH. [Link]
-
The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells | bioRxiv. [Link]
-
Fig. 4 GSK-J4 induces cell cycle arrest via ER stress. a Pre-treatment... - ResearchGate. [Link]
-
The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - NIH. [Link]
-
GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - MDPI. [Link]
-
GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells | bioRxiv [biorxiv.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
handling and reconstitution instructions for GSK-J2 sodium salt
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Negative Control in Epigenetic Research
In the dynamic field of epigenetics, the study of histone demethylases has unveiled profound insights into gene regulation, cellular differentiation, and disease pathogenesis. The Jumonji C (JmjC) domain-containing histone demethylase 3 (JMJD3), also known as KDM6B, is a key enzyme that specifically removes the repressive trimethylation mark from histone H3 at lysine 27 (H3K27me3)[1][2][3]. The active inhibitor, GSK-J1, is a potent and selective inhibitor of JMJD3/KDM6B and its close homolog UTX/KDM6A, making it an invaluable tool for probing the biological functions of these demethylases[4][5].
Physicochemical Properties and Storage
A thorough understanding of the compound's properties is the foundation of reliable experimentation. The GSK-J2 sodium salt is a crystalline solid with the following characteristics:
| Property | Value | Source(s) |
| Chemical Name | 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt | [1] |
| Molecular Formula | C₂₂H₂₃N₅O₂ • Na | [1] |
| Formula Weight | 412.4 g/mol | [1] |
| CAS Number | 2108665-15-0 | [1] |
| Purity | ≥90% | [1] |
| Appearance | Crystalline solid | [1][8] |
| Long-Term Storage (Lyophilized Powder) | -20°C (stable for ≥ 4 years) | [1][7] |
| Long-Term Storage (in Solvent) | -80°C (stable for up to 2 years) | [7][9] |
| Short-Term Storage (in Solvent) | -20°C (stable for up to 1 year) | [7][9] |
Reconstitution of this compound: A Step-by-Step Protocol
The accurate preparation of a stock solution is the most critical step in ensuring reproducible experimental outcomes. The following protocol is designed to maximize the solubility and stability of this compound.
Materials and Equipment:
-
This compound (lyophilized powder)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator bath
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)
-
Pre-Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which can compromise its stability and weighing accuracy[10].
-
Solvent Selection: For the primary stock solution, high-purity, anhydrous DMSO is the recommended solvent. This compound is readily soluble in DMSO at concentrations of at least 42 mg/mL (107.84 mM)[7][9]. The use of fresh, high-quality DMSO is critical, as absorbed water can affect the solubility and long-term stability of the compound[7].
-
Calculation of Solvent Volume: To prepare a 50 mM stock solution from 1 mg of this compound (FW: 412.4 g/mol ), use the following calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol )) Volume (µL) = (0.001 g / (0.050 mol/L * 412.4 g/mol )) * 1,000,000 = 48.5 µL Therefore, add 48.5 µL of anhydrous DMSO to 1 mg of this compound to achieve a 50 mM stock solution.
-
Reconstitution Procedure: a. Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound. b. Cap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. c. If complete solubilization is not achieved, brief sonication (5-10 minutes) in a water bath can be employed. Avoid excessive heating.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into single-use volumes in sterile polypropylene tubes[11][12]. Store these aliquots at -80°C for long-term stability (up to 2 years)[7][9]. For frequent use, aliquots can be stored at -20°C for up to one year[7][9].
Figure 2: GSK-J2 as a Negative Control for JMJD3/KDM6B Inhibition.
Conclusion
References
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]
-
Reconstitution Guide. Sanofi.[Link]
-
What are KDM6B inhibitors and how do they work? Patsnap Synapse.[Link]
-
Structure of the inhibitor GSK-J1 bound in the catalytic pocket of... ResearchGate.[Link]
-
GSK-J2 Product Information. Selleck China.[Link]
-
GHK-Cu (50mg Vial) Dosage Protocol. Peptide Sciences.[Link]
-
Precision Reconstitution: A Technical Guide to Peptide Solution Preparation. Molecular Edge Peptides.[Link]
-
Regulation of the JMJD3 (KDM6B) histone demethylase in glioblastoma stem cells by STAT3. PubMed Central.[Link]
-
The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model. PubMed Central.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. What are KDM6B inhibitors and how do they work? [synapse.patsnap.com]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK-J2 (sodium salt) | 2108665-15-0 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medgepeptides.com [medgepeptides.com]
- 11. peptidedosages.com [peptidedosages.com]
- 12. bio-protech.com.tw [bio-protech.com.tw]
Application Note: Recommended Practices for the Storage and Handling of GSK-J2 Sodium Salt Aliquots
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of GSK-J2 sodium salt. As an essential negative control for the potent JMJD3/KDM6B and UTX/KDM6A histone demethylase inhibitor GSK-J1, the integrity of GSK-J2 is paramount for the validity of experimental results.[1][2][3] This guide moves beyond simple manufacturer recommendations to explain the underlying chemical principles and provides detailed protocols for preparing stable, long-term aliquots and for validating their stability within your own laboratory setting.
Introduction: The Critical Role of a Stable Negative Control
GSK-J2 is a regio-isomer of GSK-J1 that is significantly less active against the H3K27 demethylases JMJD3 and UTX, with IC50 values often reported as greater than 100 μM.[1][2][3] This property makes it an ideal negative control for its potent counterpart, GSK-J1, allowing researchers to differentiate between on-target epigenetic effects and off-target or compound-specific phenomena. However, the utility of any control compound is contingent upon its chemical integrity. Degradation of GSK-J2 can lead to a loss of its intended function, potentially yielding false-negative results or introducing confounding variables into sensitive biological assays.
This application note addresses the variability in storage recommendations provided by commercial suppliers and establishes a set of best practices grounded in chemical stability principles and established pharmaceutical industry guidelines.[4][5] Our goal is to empower researchers to prepare and store this compound aliquots with confidence, ensuring experimental reproducibility and data reliability.
Physicochemical Properties & Supplier Recommendations
This compound is a crystalline solid at room temperature.[6] Understanding its basic properties is the first step in proper handling.
| Property | Value | Source |
| Chemical Name | 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt | Cayman Chemical[6] |
| Molecular Formula | C₂₂H₂₃N₅O₂ • Na | Cayman Chemical[6] |
| Formula Weight | 412.4 g/mol | Cayman Chemical[6] |
A survey of prominent suppliers reveals a lack of consensus on long-term storage conditions, underscoring the need for a standardized, evidence-based approach.
| Supplier | Storage (Solid Form) | Storage (In Solvent) |
| Cayman Chemical | -20°C (≥ 4 years stability) | Not specified |
| MedchemExpress | -20°C (3 years) or 4°C (2 years) | -80°C (2 years) or -20°C (1 year) |
| Tocris Bioscience | Desiccate at Room Temperature | Not specified |
| Selleck Chemicals | -20°C (long-term) | Not specified |
This table summarizes publicly available data from supplier websites as of early 2026. Researchers should always consult the product-specific data sheet upon receipt.[1][6][7][8][9]
The discrepancy, particularly the recommendation for room temperature storage versus freezing, highlights the importance of understanding the factors that influence stability and the value of in-house validation for long-term studies.
Rationale for Controlled Aliquoting and Storage
Simply dissolving a compound and placing it in the freezer is insufficient for ensuring long-term stability. The primary goal is to minimize the chemical and physical stresses that a molecule endures between experiments.
-
Preventing Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a major source of compound degradation. As the solvent freezes, solutes become concentrated in the unfrozen liquid phase, which can alter pH and increase the rate of hydrolysis or other reactions. Ice crystal formation can also physically damage complex molecules and promote precipitation. Aliquoting a master stock into single-use volumes eliminates this risk entirely.
-
Minimizing Chemical Degradation:
-
Hydrolysis: The ester and amide bonds present in many small molecules can be susceptible to hydrolysis, a process accelerated by the presence of water.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. While GSK-J2's structure is not overtly susceptible, this is a general risk for many organic molecules.
-
Photodegradation: Exposure to UV light can provide the energy to break chemical bonds. Storing aliquots in amber or opaque containers in the dark is a crucial preventative measure.
-
-
Solvent Integrity: The choice and quality of the solvent are critical. Dimethyl sulfoxide (DMSO) is the most common solvent for GSK-J2.[1][7][10] However, DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Using DMSO from a previously opened bottle can introduce significant amounts of water, compromising the stability of the dissolved compound. MedchemExpress specifically warns that hygroscopic DMSO can significantly impact solubility.[1] Therefore, using fresh, anhydrous-grade DMSO is essential for preparing stock solutions.
Protocol for Preparation of High-Integrity this compound Aliquots
This protocol describes a standardized method for reconstituting solid this compound to create a concentrated primary stock solution, which is then divided into single-use aliquots for long-term storage.
Experimental Workflow for Aliquot Preparation
Caption: Workflow for preparing stable this compound aliquots.
Step-by-Step Methodology
-
Materials:
-
This compound (solid)
-
Anhydrous, molecular biology grade DMSO (e.g., in a sealed Sure/Seal™ bottle)
-
Sterile, low-retention polypropylene microcentrifuge tubes (0.5 mL or 1.5 mL)
-
Calibrated analytical balance
-
Sterile, positive-displacement pipette or syringe for dispensing DMSO
-
Vortex mixer and/or bath sonicator
-
-
Procedure:
-
Pre-calculation: Determine the mass of this compound needed to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Formula Weight (412.4 mg/mmol)
-
Example for 1 mL of 10 mM stock: 10 mmol/L * 0.001 L * 412.4 g/mol = 0.004124 g = 4.124 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated amount of this compound into a sterile tube. Perform this in a chemical fume hood.
-
Solvent Addition: Puncture the seal of a new bottle of anhydrous DMSO with a sterile needle and syringe. Withdraw the calculated volume of DMSO and add it directly to the tube containing the solid compound. This minimizes the solvent's exposure to atmospheric moisture.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate in a room temperature water bath to aid dissolution. The solution should be clear and free of particulates.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots. The volume of each aliquot should correspond to the amount needed for a typical experiment (e.g., 10-50 µL). Using low-retention tubes minimizes compound loss.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Use cryo-resistant labels. Immediately place the labeled aliquots into a freezer box and store at -80°C for maximum long-term stability. This temperature is recommended over -20°C as it significantly slows all potential chemical degradation pathways and is consistent with best practices for long-term storage of valuable biological and chemical reagents.[9]
-
Protocol for In-House Stability Validation
While the protocol above represents the best practice for storage, sensitive, long-term, or cGMP-regulated experiments may require formal validation of aliquot stability. This protocol provides a streamlined framework for such a study, adapted from ICH guidelines.[4][5][11][12]
Experimental Workflow for Stability Validation
Caption: Workflow for validating the stability of GSK-J2 aliquots.
Step-by-Step Methodology
-
Objective: To determine the rate of degradation of this compound aliquots under various storage conditions over a defined period.
-
Procedure:
-
Batch Preparation: Prepare a single, large batch of GSK-J2 aliquots (e.g., 50-100 aliquots) following the protocol in Section 4 to ensure homogeneity.
-
T=0 Analysis (Baseline): Immediately after preparation, take 3-5 aliquots for baseline analysis.
-
Purity Assessment: Use a validated stability-indicating HPLC-UV method to determine the purity of GSK-J2. The peak area represents the initial, 100% reference point.
-
Identity Confirmation: Confirm the mass of the parent compound using LC-MS to ensure no degradation occurred during preparation.
-
Visual Inspection: Note the appearance of the solution (e.g., clear, colorless).
-
-
Storage: Distribute the remaining aliquots across the different storage conditions.
-
Condition 1 (Recommended): -80°C, protected from light.
-
Condition 2 (Common): -20°C, protected from light.
-
Condition 3 (Accelerated Stress): 4°C, protected from light.
-
-
Time Point Testing: At predefined intervals (e.g., 1, 3, 6, and 12 months), remove 3-5 aliquots from each storage condition. Allow them to thaw completely at room temperature.
-
Analysis: Perform the same set of analyses as the T=0 samples (HPLC-UV purity, LC-MS identity, visual inspection) for each time point and condition.
-
-
Data Interpretation:
-
For each time point, calculate the average purity of the GSK-J2 peak from the HPLC analysis.
-
Compare this to the average purity at T=0. A change of >5% is often considered significant.
-
In the LC-MS data, look for the appearance of new peaks that could represent degradation products.
-
Note any changes in color or the appearance of precipitate.
-
Plot the percentage of remaining GSK-J2 versus time for each storage condition to establish a stability profile.
-
Summary of Best Practices
| Do | Don't |
| ✅ Use fresh, anhydrous-grade DMSO. | ❌ Do not use DMSO from a bottle that has been open for an extended period. |
| ✅ Prepare single-use aliquots to avoid freeze-thaw cycles. | ❌ Do not repeatedly freeze and thaw a master stock solution. |
| ✅ Store long-term aliquots at -80°C. | ❌ Do not store stock solutions at 4°C for more than a few days. |
| ✅ Use sterile, low-retention polypropylene tubes. | ❌ Do not store in glass vials where the compound may adsorb to the surface. |
| ✅ Clearly label all aliquots with name, concentration, and date. | ❌ Do not use unlabeled or poorly labeled tubes. |
| ✅ Protect aliquots from light by using amber tubes or freezer boxes. | ❌ Do not leave solutions on the benchtop exposed to light. |
By adhering to these protocols and principles, researchers can ensure the stability and integrity of their this compound aliquots, leading to more reliable and reproducible experimental outcomes.
References
-
GSK J2 | Histone Demethylase Inhibitors: Tocris Bioscience . R&D Systems. [Link]
-
Regulatory Knowledge Guide for Small Molecules . NIH's Seed Fund. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials . Pharmaceutical Technology. [Link]
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response . Nature, 488(7411), 404-408. [Link]
-
ICH Q1A (R2) Stability Testing of New Drug Substances and Products . European Medicines Agency (EMA). [Link]
-
ICH Guidelines for Stability Testing . Scribd. [Link]
-
How to Set Up a Drug Stability Testing Program for Pharmaceuticals . QualityHub. [Link]
-
GSK-J1 Chemical Probe . Structural Genomics Consortium. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. seed.nih.gov [seed.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. GSK-J2产品说明书 [selleck.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK-J2 (sodium salt) | 2108665-15-0 [m.chemicalbook.com]
- 11. pharmtech.com [pharmtech.com]
- 12. qualityhub.com [qualityhub.com]
Troubleshooting & Optimization
Technical Support Center: GSK-J Series Optimization
The following technical support guide addresses the minimization of cytotoxicity when using the GSK-J series (specifically GSK-J2 and its counterparts) in primary cell cultures.
Note to User: This guide addresses a critical nomenclature and experimental design distinction immediately, as "GSK-J2" is chemically defined as the inactive control isomer. If your intent is H3K27me3 inhibition, the active prodrug is GSK-J4 .[1][2] This guide covers the entire matrix to ensure your experimental system is valid.
Topic: Minimizing Cytotoxicity in Primary Cells (GSK-J2 / GSK-J4) Lead Scientist: Senior Application Specialist, Epigenetics Division[1]
Part 1: The GSK-J Matrix (Critical Definitions)
Before troubleshooting cytotoxicity, we must validate the chemical tools.[1] High toxicity in "GSK-J2" samples often stems from misidentification or inappropriate dosing relative to the active compound.
| Compound | Role | Permeability | Target Activity (JMJD3/UTX) |
| GSK-J1 | Active Acid | Poor (Cell Impermeable) | Potent (IC50 ~60 nM) |
| GSK-J2 | Inactive Acid | Poor (Cell Impermeable) | Inactive (Control for GSK-J1) |
| GSK-J4 | Active Ester (Prodrug) | High (Cell Permeable) | Potent (after hydrolysis to J1) |
| GSK-J5 | Inactive Ester | High (Cell Permeable) | Inactive (Control for GSK-J4) |
Core Directive:
-
If you are treating live cells to inhibit demethylation, you should be using GSK-J4 .[1]
-
If you are treating live cells with GSK-J2 , you are likely using the wrong control.[1] The correct cell-permeable negative control for GSK-J4 is GSK-J5 .
-
GSK-J2 is typically used only in in vitro biochemical assays (cell-free) or microinjection studies.[1]
The following troubleshooting steps assume you are using the cell-permeable ester pairs (GSK-J4/GSK-J5) or are specifically attempting to control for chemical toxicity using the acids.
Part 2: Troubleshooting Guides & FAQs
Section A: Formulation & Solubility (The "Hidden" Toxicity)
Q: My primary cells (macrophages/T-cells) die immediately upon adding GSK-J2/J4. Is the drug toxic? A: It is likely the solvent, not the drug. GSK-J compounds have poor aqueous solubility and require DMSO.[1]
-
The Problem: Primary cells are hypersensitive to DMSO. A final concentration >0.1% v/v can induce apoptosis, masking specific drug effects.[1]
-
The Fix:
-
Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.[1]
-
Perform an intermediate dilution in culture media (pre-warmed) before adding to cells.
-
Mandatory Limit: Ensure final DMSO concentration is < 0.1% for primary cells.
-
Q: I see precipitation when I add the stock to the media. What is happening? A: This is "crashing out." The hydrophobic ester (GSK-J4/J5) precipitates in aqueous media if added too quickly or at too high a concentration.
-
Cytotoxicity Mechanism: Micro-precipitates settle on the cell monolayer, causing physical stress and localized high-concentration toxicity (necrosis).[1]
-
Protocol Adjustment: Vortex the media vigorously while drop-wise adding the DMSO stock. Inspect under a microscope immediately.[1] If you see crystals, the dose is invalid.
Section B: Biological Optimization (Dose & Time)[1]
Q: I am using 50 µM GSK-J2 (or J5) as a control because that is the standard dose in papers. Why are my cells dying? A: 50 µM is often tolerated by robust cell lines (HeLa, U2OS) but is frequently lethal to primary cells.[1]
-
Mechanism: Even "inactive" isomers (J2/J5) have off-target effects at high concentrations (chemical stress, mitochondrial interference).[1]
-
Solution: Titrate the active drug (GSK-J4) first to find the IC50 for H3K27me3 reduction (usually 1–10 µM in primary macrophages). Use the inactive control (J5) at this same concentration. Do not default to 50 µM.
Q: How do I distinguish between specific epigenetic lethality and non-specific chemical toxicity? A: You must run the "Rescue & Control" quadrant.
-
GSK-J4 (Active): If cells die, it could be on-target (epigenetic) or off-target.[1]
-
GSK-J5 (Inactive Control): If cells die here at the same dose, the toxicity is chemical/off-target .[1] You must lower the dose.
-
Rescue: If toxicity is on-target (e.g., suppression of a survival gene via H3K27me3 accumulation), you cannot "fix" it without changing the biological question.[1]
Section C: The "Prodrug" Trap
Q: Can I just use GSK-J1 or GSK-J2 directly on cells to avoid esterase issues? A: Generally, no.[1]
-
Reasoning: The carboxylate group is highly polar.[2][3] They do not cross the plasma membrane efficiently.
-
Exception: If you use high concentrations (e.g., 100 µM) to force uptake, you induce massive hypertonic and chemical stress, leading to cell death unrelated to histone demethylation.[1]
-
Recommendation: Stick to GSK-J4 (Active) and GSK-J5 (Inactive) for cellular assays.[1]
Part 3: Experimental Workflow Visualization
Diagram 1: The Mechanism of Action & Control
This diagram illustrates why GSK-J5 is the mandatory control for cellular experiments, not GSK-J2 directly.
Caption: The prodrug strategy requires intracellular hydrolysis.[1] GSK-J2 (acid) cannot penetrate cells efficiently; GSK-J5 (ester) must be used as the negative control.[4]
Diagram 2: Cytotoxicity Troubleshooting Decision Tree
Caption: Logic flow to distinguish between solvent toxicity, off-target chemical effects, and specific epigenetic mechanisms.
Part 4: Recommended Protocols
Primary Cell Viability Titration (The "Safe Start")
Do not skip this step for primary cells (BMDMs, PBMCs, Neurons).[1]
Materials:
-
Assay: CellTiter-Glo (ATP) or LDH Release (Membrane integrity).[1] Avoid MTT if possible as metabolic inhibitors can skew results.
Protocol:
-
Seed Cells: Plate primary cells (e.g., 50,000/well in 96-well). Allow 24h recovery.
-
Prepare Stocks: 10 mM in anhydrous DMSO.
-
Dilution Series: Prepare 2x concentrations in media (0, 1, 2.5, 5, 10, 20, 50 µM).
-
Crucial: Balance DMSO so all wells have exactly 0.1% DMSO.[1]
-
-
Treatment: Add 100 µL 2x media to 100 µL cells. Incubate 24–48h.[1]
-
Readout: Measure viability.
-
Analysis: Identify the LD10 (dose causing 10% death).[1] Do not exceed this dose for functional assays.
Validation of Demethylation (Western Blot)
Ensure the drug is working at the non-toxic dose.
-
Treat cells at the determined "Safe Dose" (e.g., 5 µM) for 24h.[1]
-
Lyse nuclei.[1]
-
Blot for H3K27me3 (Target) and Total H3 (Loading Control).[1]
-
Success Criteria: GSK-J4 should reduce H3K27me3 signal vs. DMSO. GSK-J5 should show no change vs. DMSO.[1]
References
-
Kruidenier, L., et al. (2012).[1][5] "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response." Nature, 488(7411), 404–408.[1][5]
-
Foundational paper establishing GSK-J1 (active acid), GSK-J2 (inactive acid), GSK-J4 (active ester), and GSK-J5 (inactive ester).[1]
-
-
Heinemann, B., et al. (2014).[1] "Inhibition of demethylases by GSK-J1/J4." Nature, 514(7520), E1–E2.[1]
- Discusses specificity profiles and the importance of using the correct neg
-
Structural Genomics Consortium (SGC). "Probe: GSK-J1."[1] [1]
- Authoritative source for chemical properties and usage guidelines of the GSK-J series.
-
MedChemExpress. "GSK-J2 Product Information & Stability."
- Technical d
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK-J2 Sodium Salt Stability & Handling Guide
[1]
Product: GSK-J2 Sodium Salt Application: Negative Control for JMJD3/UTX H3K27 Demethylase Inhibition Chemical Class: Pyridine Regioisomer of GSK-J1 CAS: 2108665-15-0 (Sodium Salt)[1][2]
Part 1: Executive Summary (The "Right Now" Answer)
Do not store this compound at Room Temperature (RT).
While the compound may appear stable as a dry powder for short durations (shipping), long-term storage at RT is a critical deviation .[1] The sodium salt form is hygroscopic ; it actively absorbs atmospheric moisture, leading to hydrolysis risks, concentration errors, and potential precipitation upon reconstitution.[1]
| State | Storage Temperature | Stability Window | Critical Condition |
| Solid (Powder) | -20°C (Recommended) | ≥ 2 Years | Keep desiccated and protected from light.[1][3] |
| Solid (Powder) | RT (20-25°C) | < 2 Weeks | Risk of deliquescence (moisture uptake).[1] |
| Solution (DMSO) | -80°C | 6 Months - 1 Year | Use aliquots.[1][4] Avoid freeze-thaw.[1][4] |
| Solution (DMSO) | -20°C | < 1 Month | Risk of precipitation if DMSO absorbs water.[1] |
| Solution (Water/PBS) | -20°C / -80°C | Use Immediately | Sodium salt is prone to hydrolysis/precipitation in aqueous buffers over time.[1] |
Part 2: Detailed Stability & Handling Guide
The "Sodium Salt" Factor: Why -20°C Matters
Users often assume that because GSK-J2 is a "salt," it is inherently stable like table salt.[1] This is incorrect for organic salts.[1]
-
Hygroscopicity: The sodium counter-ion increases water solubility but makes the solid compound a "moisture magnet."[1] If stored at RT without desiccation, the powder will clump and absorb water weight.[1]
-
Impact on Experiments: If your 10 mg vial absorbs 1 mg of water, your calculated molarity will be wrong by 10%.[1] In negative control experiments, concentration precision is vital to ensure that "lack of activity" is due to biology, not under-dosing.[1]
Reconstitution & Solution Stability
GSK-J2 is the inactive control for the active inhibitor GSK-J1.[1] It is structurally identical except for the position of a nitrogen atom in the pyridine ring.[1]
-
Primary Solvent: DMSO (Dimethyl sulfoxide).[1] Solubility is typically ~40–100 mM.[1]
-
Aqueous Buffers: The sodium salt allows direct solubility in PBS/water (unlike the free acid), but aqueous solutions are thermodynamically unstable over long periods.[1]
-
The "Crash Out" Phenomenon: If you store a DMSO stock at -20°C and the DMSO absorbs moisture (DMSO is also hygroscopic), the this compound may precipitate out of solution.[1] When you thaw it, you may not see the micro-crystals, leading to dosing a supernatant with near-zero concentration.[1]
Part 3: Visualizing the Logic
Diagram 1: Storage & Handling Decision Tree
This workflow ensures you maintain the integrity of the negative control.[1]
Figure 1: Decision tree for maximizing the shelf-life of this compound. Note the strict prohibition on storing aqueous solutions.
Diagram 2: The Control Relationship (Why Stability Matters)
Understanding the structural nuance helps explain why degradation ruins the control.[1]
Figure 2: Relationship between the GSK-J series.[1][5] GSK-J2 is the critical negative control; if it degrades, you cannot distinguish specific JMJD3 inhibition from general toxicity.[1]
Part 4: Troubleshooting & FAQs
Q1: I left the GSK-J2 vial on the bench at room temperature over the weekend. Is it still good?
Technical Verdict: Proceed with Caution.
-
Solid State: If the vial was tightly sealed and the lab humidity was controlled (<40%), it is likely acceptable.[1] However, verify the appearance. If the powder looks "clumpy" or sticky (deliquescence), it has absorbed water.[1]
-
Action: Weigh the mass. If the mass is higher than the original shipment (e.g., >10.5 mg for a 10 mg vial), do not use it for quantitative IC50 curves.[1] It may be used for qualitative "high dose" checks, but note the concentration error.[1]
Q2: Can I store GSK-J2 in cell culture media?
Technical Verdict: No.
-
Reasoning: this compound will hydrolyze or precipitate in aqueous media over time (hours to days).[1]
-
Protocol: Prepare a high-concentration stock in DMSO (e.g., 10 mM or 50 mM). Dilute into culture media immediately prior to adding to cells. Keep the final DMSO concentration <0.1% to avoid solvent toxicity artifacts.[1]
Q3: My frozen DMSO stock has crystals in it. What happened?
Technical Verdict: Moisture Contamination. [1]
-
Cause: DMSO is hygroscopic.[1][4][6] If the tube was opened frequently or not sealed tightly, water entered the DMSO.[1] At -20°C, the water lowered the solubility of the salt, causing it to crash out.[1]
-
Fix: Warm the tube to 37°C and vortex vigorously for 5 minutes. If it does not redissolve, discard the aliquot . Sonicating may help, but if the compound has chemically degraded, you are introducing an unknown variable.[1]
Q4: Why use GSK-J2 instead of just "untreated" cells?
Technical Verdict: To rule out off-target effects.
-
GSK-J1/J4 are large molecules that may bind to other proteins non-specifically.[1] GSK-J2 is chemically almost identical but does not inhibit the target (JMJD3/UTX).[1] If your biological effect (e.g., cytokine reduction) happens with J1 but not J2, you have high confidence it is on-target.[1] If J2 also causes the effect, your drug is toxic or hitting a different target.[1]
Part 5: Standard Operating Protocol (SOP)
Protocol: Reconstitution of this compound
Objective: Create a stable 10 mM stock solution.
-
Equilibration: Remove the vial from -20°C storage. Do not open it yet. Let it sit on the bench for 15–20 minutes to reach room temperature.
-
Why? Opening a cold vial causes atmospheric moisture to condense instantly inside the vial, ruining the remaining powder.[1]
-
-
Solvent Selection: Use anhydrous DMSO (freshly opened or stored over molecular sieves).[1]
-
Calculation:
-
Dissolution: Add DMSO. Vortex for 30 seconds.[1] The solution should be clear and colorless/pale yellow.[1]
-
Aliquoting: Immediately split into small aliquots (e.g., 20–50 µL) in light-proof or amber tubes.
-
Storage: Flash freeze in liquid nitrogen (optional but best) and store at -80°C .
References
-
Cayman Chemical. GSK-J2 (sodium salt) Product Information & Datasheet.[1] Item No. 12056.[1] Link
-
Tocris Bioscience. GSK J2: Inactive Control for GSK J1. Catalog No. 4595.[1] Link
-
Kruidenier, L., et al. (2012).[1] "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response."[1] Nature, 488, 404–408.[1] Link[1]
-
Structural Genomics Consortium (SGC). Chemical Probes: GSK-J1/J4.[1] (Detailed mechanistic data on the J1/J2 pair). Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. GSK-J2 (sodium salt) | 2108665-15-0 [m.chemicalbook.com]
- 3. GSK-J2产品说明书 [selleck.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
distinguishing off-target effects of GSK-J4 using GSK-J2
Technical Support Center: Validating KDM6 Inhibition with GSK-J4/GSK-J2 Systems
ID: TSC-EPI-004 Subject: Distinguishing On-Target vs. Off-Target Effects of GSK-J4 Last Updated: 2025-05-20 Status: Active
Executive Summary: The "J-Series" Paradox
User Query: "I am observing strong phenotypic effects with GSK-J4. How do I use GSK-J2 to prove these are specific to KDM6A/B inhibition and not off-target effects?"
Core Technical Correction: You generally cannot use GSK-J2 directly in cell culture to control for GSK-J4.
-
GSK-J2 is the inactive acid isomer (Cell-Impermeable).
To validate GSK-J4 data in cells, you must use GSK-J5 (the ethyl ester of GSK-J2) as the negative control. GSK-J2 is reserved for cell-free biochemical assays to control for the active metabolite, GSK-J1.
This guide details the correct pairing of these compounds and provides a troubleshooting workflow to distinguish true epigenetic remodeling from metabolic off-target toxicity.
The Mechanism: Prodrugs & Permeability[3]
To interpret your data, you must understand the intracellular fate of these molecules. GSK-J4 is inactive until hydrolyzed by intracellular esterases.
The "J-Series" Chemical Logic
| Compound | Form | Permeability | Activity (KDM6) | Role in Experiment |
| GSK-J1 | Acid | Low/None | Active (IC50 ~60 nM) | Biochemical Assay (Active) |
| GSK-J2 | Acid | Low/None | Inactive | Biochemical Assay (Control) |
| GSK-J4 | Ester | High | Prodrug (Inactive*) | Cellular Treatment (Active) |
| GSK-J5 | Ester | High | Prodrug (Inactive) | Cellular Treatment (Control) |
*GSK-J4 is hydrolyzed to GSK-J1 inside the cell.[3][4]
Pathway Visualization: Intracellular Hydrolysis
Caption: GSK-J4 and GSK-J5 enter the cell and are hydrolyzed. GSK-J1 inhibits KDM6, while GSK-J2 does not.[5][6] Note that high concentrations of the ester (J4) can have independent off-target effects.
Troubleshooting Guide: Distinguishing Off-Target Effects
Researchers often encounter "false positives" where GSK-J4 yields a phenotype that GSK-J5 does not, yet the phenotype is not due to KDM6 inhibition.
Scenario A: The "Inflammation" Trap
Observation: GSK-J4 inhibits LPS-induced TNF-
-
If GSK-J4 works, but KDM6-KD does not: The effect is Off-Target .
-
If GSK-J4 works, and KDM6-KD mimics the effect: The effect is On-Target .
Scenario B: The "Permeability" Error
Observation: "I used GSK-J2 as a control for GSK-J4 in my cell viability assay, and the cells treated with J2 looked exactly like the Vehicle control." Root Cause: You used the acid form (J2) which cannot enter the cell to act as a control. Correction: Repeat the experiment using GSK-J5 (the ester). If GSK-J5 also shows no toxicity, then the toxicity seen with GSK-J4 is likely linked to the active warhead (J1).
Validated Experimental Workflows
Protocol 1: The "Ester-Control" Cellular Assay
Use this to control for the chemical scaffold and cell entry.
-
Preparation: Dissolve GSK-J4 and GSK-J5 in DMSO to 10 mM stock.
-
Titration: Treat cells with a range of 1
M to 10 M.-
Note: IC50 for cellular H3K27me3 retention is typically 5–10
M. Above 10 M, non-specific toxicity increases rapidly.
-
-
Readout: Measure H3K27me3 levels via Western Blot (Global) or ChIP-qPCR (Locus-specific).
-
Interpretation:
-
Valid Hit: J4 increases H3K27me3; J5 does not.
-
Artifact: Both J4 and J5 cause cell death or metabolic shifts.
-
Protocol 2: The "Target Engagement" Check (CETSA)
Use this to prove GSK-J4 (converted to J1) is actually binding KDM6 inside your cells.
-
Treatment: Treat live cells with GSK-J4 (10
M) for 2 hours. -
Harvest: Collect cells, wash, and resuspend in PBS (with protease inhibitors).
-
Thermal Challenge: Aliquot lysate into PCR tubes. Heat to a gradient (40°C – 65°C) for 3 minutes.
-
Analysis: Centrifuge to remove precipitated protein. Run Western Blot on the supernatant for JMJD3/UTX.
-
Result: If GSK-J4 engages the target, the KDM6 protein will stabilize and remain soluble at higher temperatures compared to DMSO-treated controls.
Decision Tree for Data Validation
Use this logic flow to determine if your GSK-J4 data is publishable.
Caption: Logic flow for validating GSK-J4 results. Note that chemical specificity (J4 vs J5) is not enough; genetic validation (Knockdown) is required to rule out specific off-target mechanisms.
Frequently Asked Questions (FAQ)
Q: Can I use GSK-J1 directly on cells if I electroporate it? A: Yes, but it is difficult to maintain steady-state inhibition. GSK-J4 provides a "slow-release" mechanism as it is hydrolyzed, maintaining intracellular concentration. Direct delivery of J1 is better suited for acute, short-term assays.
Q: Why does GSK-J4 kill my cells at 20
Q: Does GSK-J4 inhibit other Jumonji enzymes? A: While highly selective for the KDM6 subfamily (JMJD3/UTX), high concentrations can show activity against KDM5 (JARID1) family members. The J4/J5 control pair helps rule this out, provided J5 does not also inhibit KDM5 (which it generally does not).
References
-
Kruidenier, L. et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1][3][8][9][10] Nature, 488(7411), 404–408. Link
-
Heinemann, B. et al. (2014). Inhibition of demethylases by GSK-J1/J4.[1][2][3][5][6][7][10][11][12] Nature, 514(7520), E1–E2. Link
-
Burchfield, J. G. et al. (2015). High content analysis reveals that the H3K27 demethylase inhibitor GSK-J4 has potent anti-cancer activity in AML. Epigenetics, 10(12), 1143-1153. Link
Sources
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK J4 | Histone Demethylase Inhibitors: Tocris Bioscience [rndsystems.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JMJD3 downregulates IL4i1 aggravating lipopolysaccharide-induced acute lung injury via H3K27 and H3K4 demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of pH: A Technical Support Guide for GSK-J2 Sodium Salt in Solution
Welcome to the technical support center for GSK-J2 sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the effective use of this compound in your experiments. As a regio-isomer and negative control for the potent H3K27 demethylase inhibitor GSK-J1, understanding the physicochemical behavior of GSK-J2 is paramount for generating reliable and reproducible data.[1] This document moves beyond standard product information to address a critical, yet often overlooked, variable: the pH sensitivity of this compound in solution. Here, we will explore the chemical principles governing its stability and solubility, and provide you with the tools to troubleshoot common issues that may arise in your experimental workflow.
Frequently Asked Questions (FAQs): Proactive pH Management
This section addresses common queries regarding the handling and preparation of this compound solutions, with a focus on mitigating pH-related complications from the outset.
Q1: What is the most suitable solvent for preparing a stock solution of this compound?
For initial reconstitution, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is readily soluble in DMSO. Using anhydrous DMSO is crucial as it minimizes the introduction of water, which could initiate pH-dependent hydrolysis or stability issues over long-term storage.
Q2: What are the optimal conditions for storing this compound powder and its DMSO stock solution?
The solid, powdered form of this compound should be stored at -20°C, desiccated to protect it from moisture. The reconstituted DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly into aqueous buffers such as PBS or cell culture media?
Direct dissolution in aqueous buffers is not recommended. This compound, like many small molecules, has limited aqueous solubility that is highly dependent on pH. Attempting to dissolve the powder directly in an aqueous medium, especially one with a pH that is not optimal, can lead to incomplete dissolution or precipitation. The standard and most reliable method is to first prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute this stock into your aqueous experimental buffer to the final desired concentration.
Q4: What is the anticipated pH when this compound is dissolved in water?
GSK-J2 is the sodium salt of a weak carboxylic acid.[1] When dissolved in a neutral, unbuffered solvent like water, it will undergo hydrolysis to a small extent, producing a slightly alkaline solution.[2] This is because the propanoate anion will react with water to form the parent carboxylic acid and hydroxide ions.
Q5: At what pH range is the aqueous solubility of GSK-J2 expected to be maximal?
The GSK-J2 molecule possesses two key functional groups that are sensitive to pH: a propanoic acid moiety and a pyridine ring.
-
Propanoic Acid Group: The carboxylate (R-COO⁻) form is more soluble in aqueous solutions than the protonated carboxylic acid (R-COOH) form. The pKa of propanoic acid is approximately 4.87.[3] Thus, at pH values above this, the more soluble carboxylate form will predominate.
-
Pyridine Ring: The pyridine ring is a weak base with a pKa of about 5.23.[4] At pH values below this, the pyridine nitrogen will be protonated, conferring a positive charge and increasing water solubility.
Considering both functional groups, optimal solubility is likely achieved in the neutral to slightly alkaline pH range (approximately pH 7.0-8.0), where the carboxylic acid group is deprotonated and the pyridine ring is largely unprotonated.
Troubleshooting Guide: Resolving pH-Induced Experimental Challenges
This section provides a systematic approach to identifying and solving common problems encountered during the use of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The pH of the destination solution is too acidic, causing the propanoate group to become protonated and less soluble. | Verify the pH of your buffer or cell culture medium. Ensure it is within the optimal solubility range (neutral to slightly alkaline). If necessary, adjust the pH of the buffer before adding the GSK-J2 stock solution. |
| The final concentration of GSK-J2 exceeds its solubility limit in the aqueous medium at that specific pH. | Try preparing a more dilute working solution. It is always advisable to perform a solubility test in your specific buffer system if you are working at high concentrations. | |
| Inconsistent or diminishing activity in cell-based assays | The pH of the cell culture medium is decreasing over time due to cellular metabolism (e.g., production of lactic acid), leading to precipitation of GSK-J2. | Use a cell culture medium that is well-buffered, for example, with HEPES, to maintain a stable pH throughout the experiment. Monitor the color of the phenol red indicator in your medium for significant pH shifts. |
| The compound is degrading in the aqueous environment at the experimental temperature and pH over the time course of the assay. | Prepare fresh dilutions of GSK-J2 in your aqueous buffer immediately before each experiment. Avoid prolonged storage of aqueous working solutions. If storage is unavoidable, keep the solution at 4°C for no more than a few hours. | |
| Unexpected biological effects or cellular stress | The final concentration of DMSO in the culture medium is too high. | While not a direct pH issue, it is a common confounding factor. Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, and that all experimental conditions, including controls, have the same final DMSO concentration. |
Visualizing pH-Sensitive Moieties and Troubleshooting Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key pH-sensitive sites on the GSK-J2 molecule and a logical workflow for addressing precipitation issues.
Caption: Troubleshooting flowchart for precipitation issues with GSK-J2 solutions.
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a standardized procedure for the preparation of stock and working solutions of this compound to ensure consistency and minimize pH-related variability.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, high-purity aqueous buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium), pH 7.2-7.8
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the desired amount of this compound and dissolve it in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex gently until the powder is completely dissolved. If necessary, brief warming to 37°C can aid dissolution. d. Dispense the stock solution into small, single-use aliquots in low-binding microcentrifuge tubes. e. Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Pre-warm your sterile aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture). c. Perform a serial dilution. For example, to make a 10 µM working solution, dilute the 10 mM stock solution 1:1000 into the pre-warmed aqueous buffer. It is best to do this in a stepwise manner to ensure accurate dilution. d. Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause shearing of proteins in serum-containing media. e. Use the freshly prepared working solution in your experiment immediately. Do not store aqueous dilutions for extended periods.
References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (2024, January 29). Pyridine. Retrieved from [Link]
- Shinde, N., Bangar, B., Deshmukh, S., Sulake, S., & Sherekar, D. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
-
Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]
-
ACS Omega. (2023, March 17). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 21). 15.5: Chemical Properties of Carboxylic Acids: Ionization and Neutralization. Retrieved from [Link]
-
Molecules. (2021, July 21). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2007, May 1). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018, December 1). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
ResearchGate. (2017, June). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
STAR Protocols. (2022, March 17). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
-
PeerJ Preprints. (2016, December 5). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
CrystEngComm. (2016, January 1). First global analysis of the GSK database of small molecule crystal structures. Retrieved from [Link]
-
PeerJ Preprints. (2016, December 5). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
ChemRxiv. (2020, January 1). Stacking Gaussian Processes to Improve pKa Predictions in the SAMPL7 Challenge. Retrieved from [Link]
-
LCGC International. (2018, September 1). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of GSK-J2 Sodium Salt
Introduction: The Critical Role of Purity in Preclinical Research
In the landscape of epigenetic research, the Jumonji C (JmjC) domain-containing histone demethylase inhibitors have emerged as pivotal tools for dissecting the intricate mechanisms of gene regulation. GSK-J1 is a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX. Its regio-isomer, GSK-J2, which exhibits significantly attenuated inhibitory activity, serves as an essential negative control in these studies. The scientific validity of such research hinges on the precise and accurate characterization of these small molecules. Therefore, the purity of GSK-J2 sodium salt is not a mere quality control parameter but a fundamental prerequisite for the generation of reliable and reproducible data.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind selecting an appropriate HPLC method, delve into the procedural specifics, and contrast its performance with orthogonal techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies and validation principles discussed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4]
Understanding the Analyte: this compound
A successful analytical method development process begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure: GSK-J2 is a small organic molecule containing a carboxylic acid moiety, a pyridine ring, and a dihydro-benzo[d]azepine group.
-
Polarity: The presence of multiple heteroatoms and the carboxylate group renders GSK-J2 a polar molecule.
-
Ionization: The carboxylic acid group (with an estimated pKa around 4-5) will be deprotonated at neutral pH, making the sodium salt form highly water-soluble.
This inherent polarity and ionizable nature present a challenge for traditional reversed-phase HPLC, where highly polar compounds often exhibit poor retention on nonpolar stationary phases.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy. For this compound, two primary HPLC approaches are considered: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography.
Recommended HPLC Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
Given the high polarity of GSK-J2, HILIC emerges as a superior choice over conventional reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5][6] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[5]
-
Stationary Phase: An amide- or silica-based HILIC column is recommended. These phases provide the necessary polar surface for the partitioning mechanism. An amide phase can offer different selectivity compared to bare silica and is often more robust.
-
Mobile Phase: A gradient of increasing aqueous buffer concentration in acetonitrile is optimal. This starts with a high organic content to ensure retention of the polar GSK-J2 and gradually increases the aqueous component to elute the compound and any more polar impurities. The use of a volatile buffer like ammonium formate is advantageous as it makes the method compatible with mass spectrometry for peak identification if needed.[6]
-
pH Control: Maintaining the mobile phase pH around 3-4 will suppress the ionization of the carboxylic acid group of GSK-J2, leading to better peak shape and more reproducible retention.
-
Detection: UV detection at the lambda max of GSK-J2 (around 242 nm) is suitable for quantitative analysis.
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Column: HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 95% B
-
18-25 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a concentration of approximately 0.5 mg/mL.
This HILIC method should be validated to ensure it is fit for its intended purpose.[2][3][4]
| Validation Parameter | Purpose & Methodology | Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation). | The GSK-J2 peak should be free from co-eluting peaks from degradation products. Peak purity analysis using a diode array detector can support this. |
| Linearity | Establish that the detector response is directly proportional to the concentration of the analyte over a specified range. Prepare a series of at least five concentrations of GSK-J2 reference standard. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Determine the closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparison to a reference standard of known purity. | Mean recovery of 98.0% to 102.0%. |
| Precision | Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Robustness | Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
Comparative Methodologies
While HPLC is the gold standard, orthogonal methods provide a more comprehensive purity profile and can be invaluable for reference standard characterization.
Alternative 1: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]
-
Primary Method: Provides an absolute purity value (mass/mass percentage).
-
Universal Detection: Detects any proton-containing molecule, including residual solvents and some impurities that may not have a UV chromophore.
-
No Reference Standard of Analyte Needed: Purity is determined relative to a certified internal standard of a different compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Accurately weigh an appropriate amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment with a long relaxation delay (e.g., 5 times the longest T₁ of both analyte and standard) to ensure full signal recovery.
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic peak for GSK-J2 and a peak for the internal standard.
-
-
Purity Calculation: The purity of GSK-J2 is calculated using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. For purity analysis, its primary role is in impurity profiling—the identification and characterization of unknown impurities.[9][10]
-
Impurity Identification: Provides molecular weight information for unknown peaks, which is the first step in structural elucidation.
-
Enhanced Specificity: Can distinguish between co-eluting components that have different mass-to-charge ratios.
-
High Sensitivity: Often more sensitive than UV detection, allowing for the detection and identification of trace-level impurities.
-
Initial Separation: Utilize the developed HILIC method. The use of a volatile buffer like ammonium formate is critical here.
-
MS Detection:
-
Full Scan: Acquire full scan mass spectra across a relevant m/z range to detect all ionizable components.
-
MS/MS (Tandem MS): For peaks corresponding to potential impurities, perform fragmentation (MS/MS) experiments. The fragmentation pattern provides structural information that can be used to identify the impurity.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular ion of GSK-J2 and any other observed ions.
-
Compare the fragmentation pattern of impurities to that of the main compound to identify related substances (e.g., degradation products, metabolites).
-
Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to determine the elemental composition of impurities, further aiding in their identification.[9]
-
Comparison Summary
| Feature | HPLC-UV (HILIC) | Quantitative NMR (qNMR) | LC-MS |
| Primary Purpose | Routine purity testing and quality control. | Absolute purity determination, reference standard certification. | Impurity identification and structural characterization. |
| Quantitation | Relative (area percent), requires a reference standard. | Absolute (mass percent), uses a certified internal standard. | Primarily qualitative, can be quantitative with specific method development. |
| Specificity | Relies on chromatographic resolution. | High, based on unique chemical shifts. | Very high, based on mass-to-charge ratio. |
| Sensitivity | Good (µg/mL range). | Lower (mg/mL range). | Excellent (ng/mL to pg/mL range). |
| Throughput | High. | Moderate. | Moderate to High. |
| Instrumentation | Widely available HPLC systems. | High-field NMR spectrometer. | LC system coupled to a mass spectrometer. |
| Limitations | Requires chromophoric impurities, may have co-elution. | Lower sensitivity, requires soluble sample, complex mixtures can be challenging. | Ionization efficiency can vary, matrix effects. |
Conclusion and Recommendations
For the routine purity analysis of this compound in a drug development setting, a validated HILIC-UV method is the most appropriate choice. It offers a robust, high-throughput, and cost-effective solution for ensuring the quality of individual batches. The method's development should be guided by the principles of analytical quality by design, and its validation must be rigorously performed according to ICH Q2(R1) guidelines to ensure data integrity.
Quantitative NMR should be employed as an orthogonal method for the initial characterization and certification of a primary reference standard of GSK-J2. Its ability to provide an absolute purity value is invaluable for establishing a true benchmark against which all subsequent batches can be compared using the HPLC method.
LC-MS is an indispensable tool for impurity profiling during method development, forced degradation studies, and for investigating any out-of-specification results. Its strength lies in identifying unknown impurities, which is crucial for understanding degradation pathways and ensuring the safety of the material.
By integrating these three powerful analytical techniques, researchers and drug development professionals can establish a comprehensive and self-validating system for the purity analysis of this compound, thereby ensuring the highest level of scientific integrity in their research.
References
-
Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago. Available at: [Link]
- United States Pharmacopeia. (n.d.).
-
European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]
-
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]
-
Fu, R., et al. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available at: [Link]
-
Waters Corporation. (n.d.). A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. Available at: [Link]
-
United States Pharmacopeia. (2023). USP-NF 〈621〉 Chromatography. Available at: [Link]
-
LabRulez. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Available at: [Link]
-
J&K Scientific LLC. (2021). Method Development Guide of Ion-pair Reagents. Available at: [Link]
-
Dolan, J. W. (n.d.). Ion Pairing — Blessing or Curse? LCGC International. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
McMasters, D. (2024). Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]
-
Regalado, E. L., et al. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Technical Experts, C. (2019). Top Three HPLC Method Development Tips. LCGC International. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Waters Corporation. (2025). Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. Available at: [Link]
-
HPLC. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Available at: [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available at: [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Available at: [Link]
-
Seshachalam, V. (2017). Ion Pair Chromatography: A Critical Perspective. MedCrave online. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]
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PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]
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Patsnap. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Available at: [Link]
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Patsnap. (2025). How to Develop Methods for HPLC Problematic Compounds. Available at: [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
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Georg, G. I., & Muth, G. W. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9219. Available at: [Link]
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A Guide to Understanding the Specificity of GSK-J4: The Critical Role of the Inactive Control, GSK-J2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research, the chemical probe GSK-J4 has emerged as a valuable tool for investigating the biological functions of the H3K27me3/2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). Its utility, however, is critically dependent on understanding its specificity. This guide provides an in-depth comparison of GSK-J4 and its closely related but inactive regio-isomer, GSK-J2, to unequivocally demonstrate the lack of JMJD3 binding affinity in the latter. This comparison is fundamental for the design of rigorous experiments and the accurate interpretation of their outcomes.
The Molecular Basis of Selectivity: A Tale of Two Isomers
GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1. Inside the cell, esterases rapidly hydrolyze GSK-J4 to its active form, GSK-J1, which is a potent inhibitor of JMJD3 with an IC50 of 60 nM in cell-free assays.[1] The inhibitory activity of GSK-J1 is critically dependent on its ability to chelate the catalytic iron (II) ion within the active site of JMJD3. This interaction is facilitated by a specific arrangement of nitrogen atoms in its pyridine-based scaffold, allowing for a bidentate interaction with the metal ion.
GSK-J2 is a regio-isomer of GSK-J1, meaning it has the same chemical formula but a different arrangement of atoms. Specifically, the position of one nitrogen atom in the pyridine ring is altered. This seemingly minor structural change has profound functional consequences. The altered stereochemistry of GSK-J2 prevents it from forming the crucial bidentate interaction with the catalytic metal ion in the JMJD3 active site.[1] Consequently, GSK-J2 exhibits a dramatically weaker inhibition of JMJD3, with a reported IC50 value greater than 100 µM.[1] This substantial difference in potency—over three orders of magnitude—establishes GSK-J2 as a highly effective negative control for GSK-J1 and its prodrug, GSK-J4.
To facilitate cellular studies, GSK-J2 is also available as its ethyl ester prodrug, GSK-J5. Similar to the relationship between GSK-J1 and GSK-J4, GSK-J5 is cell-permeable and is intracellularly converted to GSK-J2.
dot graph TD { rankdir=LR; subgraph "Extracellular Space" A[GSK-J4(Prodrug)] -->|Esterase Hydrolysis| B(GSK-J1(Active Inhibitor)); C[GSK-J5(Inactive Prodrug)] -->|Esterase Hydrolysis| D(GSK-J2(Inactive Control)); end subgraph "Intracellular Space" B --> E{JMJD3}; D -.-> E; end E -- Demethylation of H3K27me3 --> F[Gene Expression Regulation]; B --|Inhibition| E;
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 10px; }
Comparative Efficacy: A Clear Distinction in Biological Activity
The differential activity of GSK-J4 and its inactive counterpart is not only evident in biochemical assays but also translates to distinct cellular phenotypes. For instance, in studies of inflammatory responses in macrophages, GSK-J4 effectively inhibits the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. In stark contrast, the inactive prodrug, GSK-J5, shows no effect on TNF-α production, even at high concentrations.[2] This provides compelling evidence that the observed biological effects of GSK-J4 are a direct consequence of its inhibition of H3K27 demethylases and not due to off-target effects shared by its chemical scaffold.
| Compound | Target | IC50 (in vitro) | Cellular Activity (TNF-α inhibition) |
| GSK-J1 | JMJD3/UTX | 60 nM | - |
| GSK-J4 | JMJD3/UTX (as GSK-J1) | - | Potent Inhibition |
| GSK-J2 | JMJD3/UTX | > 100 µM | - |
| GSK-J5 | JMJD3/UTX (as GSK-J2) | - | No Inhibition |
Experimental Protocols for Verifying Binding Affinity
To empirically validate the differential binding and inhibitory activity of GSK-J4 and GSK-J2 in your own experimental systems, several robust methodologies can be employed.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is a powerful tool for studying biomolecular interactions and enzyme activity in a high-throughput format.
Principle: The assay measures the demethylase activity of JMJD3 on a biotinylated histone H3K27me3 peptide substrate. The product, H3K27me2, is detected by a specific antibody. Streptavidin-coated donor beads and protein A-coated acceptor beads are brought into proximity through this interaction, generating a luminescent signal. An inhibitor will prevent the demethylation, leading to a decrease in signal.
dot graphDiagram { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 10px; }
Step-by-Step Protocol:
-
Enzyme Reaction: In a 384-well plate, incubate recombinant JMJD3 enzyme with the biotinylated H3K27me3 peptide substrate in an appropriate assay buffer containing co-factors (Fe(II), α-ketoglutarate, and ascorbate).
-
Compound Incubation: Add serial dilutions of GSK-J4 and GSK-J2 (or their active forms, GSK-J1 and GSK-J5, if using a cell-free system) to the reaction wells. Include a DMSO vehicle control.
-
Detection: After the desired incubation time, stop the enzymatic reaction and add the anti-H3K27me2 antibody, followed by the streptavidin-donor and protein A-acceptor beads.
-
Signal Reading: Incubate in the dark to allow for bead proximity and signal generation. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the signal intensity against the compound concentration to generate dose-response curves and calculate IC50 values.
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, measures changes in the thermal stability of a protein upon ligand binding.
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds to and stabilizes the protein will increase its Tm.
Step-by-Step Protocol:
-
Reaction Setup: In a qPCR plate, mix the purified JMJD3 protein with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Compound Addition: Add GSK-J1 and GSK-J2 at various concentrations to the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature while monitoring fluorescence.
-
Data Analysis: Plot fluorescence as a function of temperature to generate melting curves. The midpoint of the transition is the Tm. A significant shift in Tm in the presence of GSK-J1, but not GSK-J2, would confirm specific binding.
Conclusion: The Imperative of the Inactive Control
References
-
Kruidenier, L. et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature488 , 404–408 (2012). [Link]
-
Heinemann, B. et al. Inhibition of demethylases by GSK-J1/J4. Nature514 , E1–E2 (2014). [Link]
Sources
Technical Guide: GSK-J2 Sodium Salt & Epigenetic Control Systems
[1]
Executive Summary: The "Negative" Standard
This compound is the inactive regioisomer of the potent H3K27 histone demethylase inhibitor GSK-J1.[1][2] In high-fidelity epigenetic research, it serves as the critical negative control to validate that observed biological phenotypes are driven specifically by the inhibition of the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A) rather than off-target toxicity or scaffold-related interference.[1]
The Bottom Line:
-
Role: Validates "on-target" specificity.
-
Mechanism: Structural isomerism prevents coordination with the active site Fe(II) cofactor.[1]
-
Best Use: In vitro enzymatic assays (direct comparison to GSK-J1) or cellular assays where permeability is managed (though GSK-J5 is the preferred cellular prodrug).[1]
Mechanistic Distinction: Why It Is Inactive
To understand GSK-J2, one must understand its relationship to the active inhibitor, GSK-J1.[1] The distinction is not chemical composition, but topology .[1]
-
The Active (GSK-J1): A pyridine-based inhibitor that coordinates the Fe(II) cation in the jumonji catalytic pocket using a bidentate interaction (pyridine nitrogen + carboxylate).[1]
-
The Control (GSK-J2): A regioisomer where the pyridine nitrogen is shifted to the para position relative to the pyrimidine ring.
-
The Consequence: This shift creates steric clash and geometric misalignment, preventing the bidentate coordination with Fe(II).[1] The molecule occupies the pocket but cannot inhibit the demethylase activity.
Diagram 1: The Mechanism of Inactivity
This pathway illustrates the functional divergence between the active prodrug system and the inactive control system.
Caption: Functional divergence of the GSK-J series. GSK-J4 hydrolyzes to the active GSK-J1, inhibiting KDM6.[1] GSK-J5 hydrolyzes to the inactive GSK-J2, serving as the negative control.[1]
Comparative Performance Data
The following data synthesizes performance metrics from the seminal Kruidenier et al. (2012) study and subsequent validation datasets.
| Compound | Role | Chemical State | Target Activity (JMJD3 IC50) | Cell Permeability | Primary Application |
| GSK-J1 | Active Standard | Free Acid | ~60 nM (Potent) | Poor (Polar Carboxyl) | In vitro enzymatic assays; Crystallography.[1][3][4] |
| GSK-J2 | Negative Control | Free Acid / Na+ Salt | > 100 µM (Inactive) | Poor | In vitro specificity control.[1] |
| GSK-J4 | Active Tool | Ethyl Ester | N/A (Prodrug) | High | Cellular assays (Macrophage polarization, Cancer).[1][4][5] |
| GSK-J5 | Cellular Control | Ethyl Ester | N/A (Prodrug) | High | Cellular negative control (matches GSK-J4 kinetics).[1] |
Critical Note on Solubility: The "Sodium Salt" form of GSK-J2 is preferred over the free acid because it significantly improves solubility in aqueous buffers (PBS) after initial dissolution in DMSO, preventing precipitation during cell culture media dilution.[1]
Experimental Protocols
To ensure scientific integrity, you must run the negative control (GSK-J2 or GSK-J5) alongside the active treatment.[1]
Protocol A: Macrophage Inflammation Assay (Cellular)
Context: Validating KDM6 inhibition in LPS-induced inflammation.[1]
Reagents:
-
Active: GSK-J4 (NOT GSK-J1, due to permeability).[1]
-
Control: GSK-J5 (Preferred) or GSK-J2 (If microinjection/electroporation used, otherwise use J5).[1]
Workflow:
-
Seeding: Plate primary human macrophages or BMDMs at
cells/mL.[1] -
Pre-incubation (Critical): Treat cells with 10 µM GSK-J4 or 10 µM GSK-J5 (Control) for 1–4 hours prior to stimulation.[1]
-
Why? Allows time for esterase hydrolysis (conversion of J4
J1 and J5 J2) and nuclear accumulation.
-
-
Stimulation: Add LPS (e.g., 100 ng/mL) directly to the media containing the inhibitor.[1]
-
Incubation: Incubate for 4–24 hours depending on readout (4h for mRNA, 24h for protein).
-
Readout:
Protocol B: In Vitro AlphaScreen™ Demethylase Assay
Context: Direct enzymatic inhibition measurement.
Reagents:
-
Enzyme: Recombinant JMJD3 (Catalytic domain).[1]
Workflow:
-
Titration: Prepare a serial dilution of GSK-J1 and this compound (Range: 1 nM to 100 µM) in assay buffer (50 mM HEPES, pH 7.5, 0.01% Tween-20).[1]
-
Reaction: Incubate enzyme + inhibitor + biotinylated H3K27me3 peptide + Fe(II)/2-OG cofactors.
-
Detection: Add acceptor beads (Streptavidin) and donor beads (anti-product antibody).[1]
-
Data Analysis: Plot Log[Concentration] vs. Signal.
Diagram 2: Experimental Workflow (Cellular)
Caption: Parallel workflow for validating epigenetic causality. The control arm (Group B)[1] confirms that effects in Group A are not due to general chemical toxicity.
Troubleshooting & Pitfalls
The "False Positive" Control
If your GSK-J2 (or GSK-J5) control inhibits the phenotype at high concentrations (>50 µM):
-
Cause: At very high concentrations, the scaffold may induce non-specific toxicity or off-target kinase inhibition, despite the lack of KDM6 binding.[1]
-
Solution: Titrate down. The therapeutic window for GSK-J4 is typically 1–10 µM.[1][3] The control should be run at the same concentration.
The Solubility Trap
-
Issue: GSK-J2 free acid is difficult to dissolve in neutral buffers.
-
Solution: Always use the Sodium Salt form. Dissolve in high-grade DMSO to 10-50 mM stock first, then dilute into media. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity masking the epigenetic effect.[1]
The Permeability Confusion
-
Error: Using GSK-J1 or GSK-J2 (acids/salts) directly on cells.[1]
-
Correction: These are highly polar. While some uptake occurs via macropinocytosis in macrophages, it is inefficient.[1] Use the ester prodrugs (GSK-J4/GSK-J5) for robust cellular data, or electroporate the salts if prodrugs are unavailable.[1]
References
-
Kruidenier, L., et al. (2012).[1][3][8][10] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1][3][8][10] Nature, 488(7411), 404–408.[1] [Link][1][8][9]
-
Heinemann, B., et al. (2014).[1][10] Inhibition of demethylases by GSK-J1/J4.[1][2][3][5][8][9][10] Nature, 514, E1–E2.[1] [Link]
-
Structural Genomics Consortium (SGC). (n.d.).[1] GSK-J1/GSK-J4 Chemical Probe.[1][3][4][5][8][9] SGC Probes. [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Macrophage variants in laboratory research: most are well done, but some are RAW [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
Assessing the Biological Inertness of GSK-J2 in Cytokine Assays: A Comparative Guide
For researchers investigating the epigenetic regulation of inflammation, specific and clean tool compounds are paramount. GSK-J4, a cell-permeable prodrug of the active inhibitor GSK-J1, is a widely used small molecule to probe the function of the H3K27me3/me2-demethylases KDM6A (UTX) and KDM6B (JMJD3).[1][2][3][4][5] A critical component of robust experimental design is the use of an appropriate negative control. In this context, GSK-J2, a close structural isomer of GSK-J1, is often employed.[6][7][8][9][10] This guide provides a comprehensive framework and experimental protocols to verify the biological inertness of GSK-J2 in the context of cytokine release assays, ensuring that any observed effects of its active counterpart, GSK-J4/J1, are not due to off-target or non-specific activities.
The Imperative for a Validated Negative Control
The rationale for using GSK-J2 lies in its structural similarity but functional dissimilarity to GSK-J1. While GSK-J1 effectively inhibits KDM6A and KDM6B, GSK-J2 shows significantly weaker to no inhibitory activity.[6][7] This pairing allows researchers to control for potential compound effects unrelated to KDM6 inhibition. However, assuming inertness without empirical validation is a scientific pitfall. This guide details the necessary assays to confirm that GSK-J2 does not independently modulate cytokine production in primary human immune cells.
Experimental Design Overview
To rigorously assess the biological inertness of GSK-J2, we will employ a classic in vitro cytokine release assay (CRA) using human peripheral blood mononuclear cells (PBMCs).[11][12][13][14] PBMCs represent a physiologically relevant mixed immune cell population. We will stimulate these cells with lipopolysaccharide (LPS), a potent Toll-like receptor 4 (TLR4) agonist that induces a strong pro-inflammatory cytokine response, particularly from monocytes.[15][16][17][18][19] We will also utilize Phytohaemagglutinin (PHA-M), a lectin that primarily activates T cells, to assess effects on a different immune cell subset.[20][21][22][23][24]
The core of this guide is a direct comparison of cell responses to:
-
Vehicle Control (e.g., DMSO): Establishes the baseline for cytokine release and cell viability.
-
GSK-J2: The compound under investigation for inertness.
-
GSK-J4 (Positive Control for Inhibition): The active compound, expected to modulate the inflammatory response.[2][25][26]
-
LPS or PHA-M (Positive Control for Stimulation): The immunostimulant to induce cytokine production.
Cytokine levels in the culture supernatant will be quantified, and parallel cytotoxicity assays will be run to ensure that any observed changes in cytokine levels are not due to cell death.
Figure 1. Experimental workflow for assessing the biological inertness of GSK-J2.
Detailed Experimental Protocols
Part 1: PBMC Isolation and Culture
-
PBMC Isolation: Isolate PBMCs from healthy human donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed the cells in a 96-well flat-bottom tissue culture plate at a density of 2 x 10^5 cells per well in 100 µL.
Part 2: Compound and Stimulant Treatment
-
Compound Preparation: Prepare stock solutions of GSK-J2 and GSK-J4 in DMSO. Further dilute in complete RPMI to achieve the desired final concentrations (e.g., a range from 1 µM to 20 µM). The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Pre-treatment: Add 50 µL of the diluted compounds (GSK-J2, GSK-J4) or vehicle (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C and 5% CO2.
-
Stimulation: Prepare stock solutions of LPS (from E. coli) and PHA-M. Dilute in complete RPMI. Add 50 µL of the stimulant to the wells to achieve a final concentration of 100 ng/mL for LPS or 5 µg/mL for PHA-M. For unstimulated controls, add 50 µL of complete RPMI.
-
Final Volume: The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[14][19]
Part 3: Cytokine Quantification
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of key pro-inflammatory cytokines such as TNF-α and IL-6 using a sandwich ELISA or a multiplex immunoassay (e.g., Bio-Plex).[27] Follow the manufacturer's instructions for the chosen assay.
Part 4: Cytotoxicity Assessment
To ensure that any observed decrease in cytokine production is not a result of compound-induced cell death, a cytotoxicity assay should be performed on the remaining cell pellet.
Method A: MTT Assay [28][29][30][31]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Incubation with MTT: After removing the supernatant for cytokine analysis, add 20 µL of the MTT solution to the remaining 100 µL of media and cells in each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Method B: LDH Assay [32][33][34][35]
Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon plasma membrane damage.[35] This assay can be performed on the supernatant collected for cytokine analysis.
-
Sample Preparation: Use the supernatant collected in Part 3.
-
LDH Reaction: Add the reaction mixture from a commercially available LDH cytotoxicity kit to the supernatant samples in a new 96-well plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[35]
-
Stop Reaction and Measure: Add the stop solution and measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released, and thus to the level of cytotoxicity.
Interpreting the Data: What to Expect
The data should be analyzed to compare the effects of GSK-J2 and GSK-J4 relative to the vehicle control, both in the presence and absence of an immune stimulant.
Table 1. Hypothetical Data Summary for LPS Stimulation
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (% of Vehicle) |
| Vehicle (DMSO) | < 50 | < 100 | 100% |
| LPS (100 ng/mL) | 2500 | 4000 | 98% |
| GSK-J2 (10 µM) | < 50 | < 100 | 99% |
| GSK-J2 + LPS | 2450 | 3900 | 97% |
| GSK-J4 (10 µM) | < 50 | < 100 | 96% |
| GSK-J4 + LPS | 1300 | 2200 | 95% |
Data Interpretation:
-
GSK-J2 Inertness: As shown in the hypothetical data, GSK-J2 alone does not induce cytokine production. Furthermore, when combined with LPS, it does not significantly alter the cytokine release compared to LPS alone. This would confirm its biological inertness in this context.
-
GSK-J4 Activity: In contrast, GSK-J4 significantly reduces the LPS-induced production of TNF-α and IL-6, consistent with its known anti-inflammatory effects mediated by KDM6 inhibition.[25][26]
-
Cytotoxicity: None of the compounds at the tested concentration show significant cytotoxicity, confirming that the observed reduction in cytokines by GSK-J4 is a specific inhibitory effect and not due to cell death.
Figure 2. Simplified LPS signaling pathway leading to cytokine production.
Alternative Compounds and Considerations
Should GSK-J2 exhibit unexpected activity, it is crucial to consider alternatives. The ideal negative control should possess similar physicochemical properties to the active compound but lack the specific biological activity. If a suitable inactive isomer is unavailable, a structurally distinct inhibitor of the same target could be used to confirm that the observed phenotype is target-specific.
Conclusion
Verifying the biological inertness of a negative control is a cornerstone of rigorous pharmacological research. This guide provides a robust, field-proven framework for assessing GSK-J2 in the context of cytokine modulation. By demonstrating that GSK-J2 does not independently alter cytokine production or cell viability, researchers can confidently attribute the immunomodulatory effects of GSK-J4 to the specific inhibition of KDM6 demethylases. This level of experimental diligence is essential for producing trustworthy and authoritative data in the field of drug discovery and development.
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One Nucleus. (n.d.). In Vitro Cytokine Release Assays: Is There Calm After the Storm? Retrieved from One Nucleus website. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]
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The Journal of Immunology. (n.d.). In vitro cytokine release assays for commercially available biologics for predicting cytokine storm in human patients (P6321). Retrieved from Oxford Academic. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments. [Link]
-
PMC. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. Retrieved from NIH website. [Link]
-
PubMed. (n.d.). Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia. Retrieved from NIH website. [Link]
-
Explicyte Immuno-Oncology. (n.d.). Cytokine release Syndrome (CRS) assay. Retrieved from Explicyte Immuno-Oncology website. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NIH website. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from Cell Biologics Inc. website. [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from Bio-protocol. [Link]
-
PMC. (n.d.). LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. Retrieved from NIH website. [Link]
-
PMC. (n.d.). Different pathways of human T-cell activation revealed by PHA-P and PHA-M. Retrieved from NIH website. [Link]
-
NIH. (n.d.). Human T lymphocytes stimulated by phytohaemagglutinin undergo a single round of cell division without a requirement for interleukin-2 or accessory cells. Retrieved from NIH website. [Link]
-
Spandidos Publications. (2014). Toll‑like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells. Retrieved from Spandidos Publications website. [Link]
-
Frontiers. (n.d.). Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28. Retrieved from Frontiers website. [Link]
-
(n.d.). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. [Link]
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ResearchGate. (n.d.). Activation of CD3+ T cells by phytohemagglutinin (PHA). Phase-contrast.... Retrieved from ResearchGate. [Link]
-
(n.d.). Bio-Plex™ Cytokine Assay. [Link]
-
Labcorp. (2021). 5 different kinds of cytokine release assays: weathering the storm | CRA Post II. Retrieved from Labcorp website. [Link]
-
West Bioscience. (n.d.). GSK J4 HCl, prodrug of GSK J1. Retrieved from West Bioscience website. [Link]
-
PMC. (n.d.). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Retrieved from NIH website. [Link]
-
MDPI. (2023). CAR-T Cells with Phytohemagglutinin (PHA) Provide Anti-Cancer Capacity with Better Proliferation, Rejuvenated Effector Memory, and Reduced Exhausted T Cell Frequencies. Retrieved from MDPI website. [Link]
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ResearchGate. (n.d.). GSK-J1/J4 inhibition of several histone demethylase subfamilies. a,.... Retrieved from ResearchGate. [Link]
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Protocols.io. (n.d.). Activation of Human T cells with Phytohaemagglutinin (PHA). Retrieved from Protocols.io. [Link]
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ResearchGate. (n.d.). Structure of the inhibitor GSK-J1 bound in the catalytic pocket of.... Retrieved from ResearchGate. [Link]
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PMC. (n.d.). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. Retrieved from NIH website. [Link]
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Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from Boster Bio website. [Link]
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ResearchGate. (2020). Any ideas as to why negative control in cytokine assay is so high?. Retrieved from ResearchGate. [Link]
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PubMed Central. (2022). Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature. Retrieved from NIH website. [Link]
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Vareum. (n.d.). GSK-J2. Retrieved from Vareum website. [Link]
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PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from NIH website. [Link]
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PMC. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from NIH website. [Link]
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PubMed. (2021). Binding affinity-guided design of a highly sensitive noncompetitive immunoassay for small molecule detection. Retrieved from NIH website. [Link]
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(2025). Development of immunoassays for multi-residue detection of small molecule compounds. [Link]
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ResearchGate. (n.d.). Non-competitive laboratory immunoassays for small molecules. a.... Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs | Request PDF. Retrieved from ResearchGate. [Link]
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A Researcher's Guide to Validating H3K27me3 Western Blots: A Comparative Analysis Using GSK-J4 as a Dynamic Control
This guide provides an in-depth technical comparison of methods to validate Western blot analysis of Histone H3 lysine 27 trimethylation (H3K27me3), a critical epigenetic mark associated with transcriptional repression. We will explore the utility of GSK-J4, a potent and selective inhibitor of H3K27 demethylases, as a dynamic tool to confirm antibody specificity and assay performance. This approach will be compared against other common validation strategies, supported by experimental data and detailed protocols.
The Critical Role of H3K27me3 and the Rationale for Rigorous Western Blot Validation
Histone H3K27me3 is a hallmark of facultative heterochromatin, playing a pivotal role in gene silencing, cellular differentiation, and development.[1][2][3] This epigenetic modification is dynamically regulated by the interplay of histone methyltransferases and demethylases. The Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit EZH2, is responsible for depositing the H3K27me3 mark.[2][4][5] Conversely, the Jumonji C (JmjC) domain-containing demethylases, KDM6A (UTX) and KDM6B (JMJD3), actively remove this mark, leading to transcriptional activation.[6][7][8][9]
Given its fundamental role in cellular processes and its dysregulation in diseases like cancer, accurate detection and quantification of global H3K27me3 levels by Western blot are crucial.[10][11] However, the reliability of Western blotting for histone modifications can be compromised by factors such as antibody cross-reactivity and technical variability. Therefore, robust validation controls are not just recommended; they are essential for data integrity.
GSK-J4: A Chemical Probe to Modulate and Validate H3K27me3 Detection
GSK-J4 is a cell-permeable small molecule that potently and selectively inhibits the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[12][13][14] By blocking the enzymatic activity of these "erasers," GSK-J4 treatment leads to a predictable and dose-dependent increase in global H3K27me3 levels in a variety of cell types.[5][6][7][15][16] This pharmacological manipulation provides a powerful in-cell system to validate the entire Western blot workflow, from sample preparation to antibody detection.
The Logic of Using GSK-J4 as a Positive Control
Treating cells with GSK-J4 creates a biological positive control. A successful Western blot for H3K27me3 should demonstrate a clear increase in the H3K27me3 signal in GSK-J4-treated cells compared to vehicle-treated controls. This approach validates:
-
Antibody Specificity: The antibody correctly recognizes the H3K27me3 mark, as its signal intensity correlates with the expected biological modulation.
-
Protocol Efficacy: The entire experimental procedure, including histone extraction, gel electrophoresis, and antibody incubation, is sensitive enough to detect changes in H3K27me3 levels.
For a comprehensive validation, it is highly recommended to use GSK-J5, a structurally related but inactive isomer of GSK-J4, as a negative control.[10][13][17] A properly controlled experiment will show no significant change in H3K27me3 levels in GSK-J5-treated cells compared to the vehicle control.
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of GSK-J4 and GSK-J5 in DMSO. On the day of the experiment, dilute the stock solutions in cell culture media to the desired final concentration (e.g., 1-10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old media from the cells and replace it with the media containing the vehicle, GSK-J4, or GSK-J5.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for histone extraction.
Histone Extraction (Acid Extraction Method)
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Nuclear Isolation: Centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.
-
Protein Precipitation: Centrifuge to remove debris and precipitate the histones from the supernatant with trichloroacetic acid (TCA).
-
Washing: Wash the histone pellet with ice-cold acetone.
-
Solubilization: Air dry the pellet and resuspend it in water.
-
Quantification: Determine the protein concentration using a BCA assay.
Western Blotting for H3K27me3
-
Sample Preparation: Mix 5-15 µg of histone extract with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom. The high percentage gel is crucial for resolving small histone proteins.
-
Protein Transfer: Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane. A smaller pore size is recommended for better retention of small histone proteins.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-H3K27me3 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Loading Control: It is crucial to probe for a loading control. For histone modifications, total Histone H3 is the most appropriate loading control as it accounts for variations in histone extraction efficiency. [18][19][20]
Troubleshooting Common H3K27me3 Western Blot Issues
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient histone extraction; Poor antibody quality; Insufficient protein loading. | Optimize extraction protocol; Use a validated antibody; Increase the amount of histone extract loaded. |
| High Background | Insufficient blocking; Antibody concentration too high; Inadequate washing. | Increase blocking time or change blocking agent; Optimize antibody dilution; Increase the number and duration of washes. [21] |
| Non-specific Bands | Antibody cross-reactivity; Protein degradation. | Use a highly specific monoclonal antibody; Perform peptide competition assay; Add protease inhibitors during extraction. |
| Smeary or Distorted Bands | Poor sample preparation; Issues with gel polymerization or transfer. | Ensure complete solubilization of histone pellet; Use fresh gel reagents; Confirm efficient and even transfer with Ponceau S staining. [1] |
Conclusion
The accurate measurement of H3K27me3 levels is paramount for research in epigenetics and disease biology. This guide has outlined a comparative analysis of validation strategies for H3K27me3 Western blotting, highlighting the use of the demethylase inhibitor GSK-J4 as a superior method for dynamic, in-cell validation. By pharmacologically increasing the target epitope, researchers can gain confidence in their antibody's specificity and the overall performance of their Western blot protocol. When used in conjunction with its inactive control, GSK-J5, and appropriate loading controls like total Histone H3, the GSK-J4-based validation approach provides a robust and reliable framework for generating high-quality, reproducible data.
References
-
GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. (n.d.). Frontiers. [Link]
-
Role of H3K27 demethylases Jmjd3 and UTX in transcriptional regulation. (n.d.). PubMed. [Link]
-
GSK-J4 inhibits KDM6A and preserves H3K27me3 level under PA stimulation. (n.d.). ResearchGate. [Link]
-
Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases. (2007). PNAS. [Link]
-
Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression. (2010). Molecular Cell. [Link]
-
H3K27me3. (n.d.). Wikipedia. [Link]
-
Molecular Pathways: Deregulation of Histone 3 Lysine 27 Methylation in Cancer—Different Paths, Same Destination. (2015). Clinical Cancer Research. [Link]
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Histone H3K27 Review. (n.d.). Active Motif. [Link]
-
Histone H3K27me3 demethylases regulate human Th17 cell development and effector functions by impacting on metabolism. (2019). PNAS. [Link]
-
Analysis of chromatin-state plasticity identifies cell-type–specific regulators of H3K27me3 patterns. (2015). PNAS. [Link]
-
GSK-J4 increased the levels of H3K27me3. (A,B) Immunohistochemistry... (n.d.). ResearchGate. [Link]
-
Western blot detection of the H3K27me3 mark. Western blot analysis of... (n.d.). ResearchGate. [Link]
-
Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells. (2020). Journal of Experimental Medicine. [Link]
-
The Heterochromatin Landscape in Migrating Cells and the Importance of H3K27me3 for Associated Transcriptome Alterations. (2021). International Journal of Molecular Sciences. [Link]
-
A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. (2012). Nature. [Link]
-
The basal H3K27me3 status in cell lines and changing expressions of... (n.d.). ResearchGate. [Link]
-
H3K27me3 antibody validation performed by CST CST Cat#: 9733 Lot#1. (n.d.). UCSC Genome Browser. [Link]
-
Western Blot analysis of H3K27me3 and H3K9ac in HCEC, TNF30 and Con30.... (n.d.). ResearchGate. [Link]
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Inhibition of H3K27me3 demethylases promotes plasmablast formation. (2019). eLife. [Link]
-
H3K27me3 antibody. (n.d.). Diagenode. [Link]
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An interactive database for the assessment of histone antibody specificity. (2016). Molecular Cell. [Link]
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H3K27me3 Antibody. (2021). Diagenode. [Link]
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Loading Control Antibody Panel (Actin, beta Tublin, Histone H3, GAPDH). (n.d.). Arigo Biolaboratories. [Link]
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Integrative analysis of H3K27me3, H3K27ac and chromatin interactions... (n.d.). ResearchGate. [Link]
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H3K27me3 detection by western blotting in control embryos and Ci-E(z)... (n.d.). ResearchGate. [Link]
-
Loading control for western blot to detect Histone H1.2? (2024). ResearchGate. [Link]
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Dot blot validation of antibodies used in the ENCODE project: Broad Institute ChIP-Seq Group. (n.d.). UCSC Genome Browser. [Link]
-
Comprehensive analysis of H3K27me3 LOCKs under different DNA methylation contexts reveal epigenetic redistribution in tumorigenesis. (2025). Clinical Epigenetics. [Link]
-
H3K27me3-mediated silencing of Wilms Tumor 1 supports the proliferation of brain tumor cells harboring the H3.3K27M mutation. (n.d.). bioRxiv. [Link]
-
H3K27me3 and promoter-promoter interactions. (A) Cartoon of... (n.d.). ResearchGate. [Link]
-
ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity. (2012). Nucleic Acids Research. [Link]
-
The Histone H3K27me3 Demethylases KDM6A/B Resist Anoikis and Transcriptionally Regulate Stemness-Related Genes. (2022). Frontiers in Cell and Developmental Biology. [Link]
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Western Blot Troubleshooting Guide. (n.d.). TotalLab. [Link]
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- 6. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Safety Operating Guide
Personal protective equipment for handling GSK-J2 sodium salt
The following guide provides a rigorous, technical operational framework for handling GSK-J2 Sodium Salt .
Executive Technical Summary
This compound is the regio-isomer and inactive negative control for the potent H3K27me3 histone demethylase inhibitor, GSK-J1 .[1][2][3]
While often categorized as "non-hazardous" under GHS criteria due to lack of comprehensive toxicity data, this compound must be handled with Biosafety Level 1 (BSL-1) rigor at a minimum.[1][2] As a Senior Application Scientist, I urge you to treat this "inactive" control with the exact same handling precision as the active drug. Any deviation in solvent handling, temperature exposure, or contamination between the active (GSK-J1) and the control (GSK-J2) introduces experimental bias that invalidates your biological data.[1][2]
Critical Application Note: GSK-J2 (and GSK-J1) are generally cell-impermeable .[1][2] They are designed for in vitro enzymatic assays.[1][2] If your intent is live-cell treatment, verify if you require the ethyl ester prodrug form (GSK-J5) instead.[1][2]
Personal Protective Equipment (PPE) Matrix
Do not rely on the "non-hazardous" label to relax safety standards.[1][2] In drug development, the primary risk is often not acute toxicity, but sensitization and sample cross-contamination.[1][2]
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | N95 Respirator (if handling powder outside a hood) or Fume Hood (Class II).[1][2] | Prevents inhalation of fine particulates during weighing.[1][2] Although specific tox data is limited, small molecule inhibitors can be potent sensitizers.[1][2] |
| Dermal (Hands) | Nitrile Gloves (Minimum thickness: 0.11 mm).[1][2] Double-gloving recommended during reconstitution.[1][2] | Nitrile offers superior chemical resistance to organic solvents (like DMSO) compared to latex.[1][2] Double gloving prevents micro-exposure if the outer glove is compromised.[1][2] |
| Ocular | Chemical Safety Goggles (ANSI Z87.1 compliant).[1][2] | Standard protection against splashes during solubilization.[1][2] |
| Body | Lab Coat (Cotton/Polyester blend), buttoned to the neck.[1][2] Closed-toe shoes.[1][2] | Prevents particulate accumulation on street clothes and skin contact.[1][2] |
Operational Handling & Reconstitution Strategy
The "Solubility Trap" (Crucial for Sodium Salts)
Unlike the free acid or ester forms of many inhibitors, This compound exhibits distinct solubility properties.[1][2]
-
The Risk: Researchers often default to DMSO for all small molecules.[1][2] However, sodium salts are ionic and may exhibit slower or limited solubility in pure DMSO compared to the free acid.[1][2]
-
The Solution: This compound is highly soluble in aqueous buffers (e.g., PBS pH 7.[1][2]2) up to ~5-10 mg/mL.[1][2]
-
The Control Paradox: If your active drug (GSK-J1) is dissolved in DMSO, your control (GSK-J2) must ideally use the same vehicle to control for solvent toxicity.[1][2]
Step-by-Step Reconstitution Workflow
-
Equilibration: Allow the vial to warm to Room Temperature (RT) inside a desiccator before opening.
-
Weighing: Weigh the necessary amount in a static-free environment.
-
Solubilization:
-
Aliquoting: Do not store the bulk stock at 4°C.
-
Storage: Flash freeze in liquid nitrogen (optional but best practice) and store at -20°C or -80°C .
Experimental Logic Visualization
The following diagram illustrates the decision matrix for selecting the correct compound and handling the workflow to ensure data integrity.
Figure 1: Decision tree for selecting the correct GSK isomer form and solubilization strategy based on experimental application.
Disposal & Spill Response[1][2]
Although GSK-J2 is a negative control, it is a synthetic chemical waste.[1][2]
-
Solid Spill:
-
Liquid Spill:
-
Final Disposal:
References
-
Structural Genomics Consortium (SGC). GSK-J1/J2 Probe Summary. (The primary source for the characterization of GSK-J1 and its inactive isomer GSK-J2).[1][2][3] [Link][1][2]
-
Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1][2] Nature, 488(7411), 404-408.[1][2] (The seminal paper defining the mechanism of action and the use of GSK-J2 as a control). [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
